molecular formula C6H5N3O B048196 Isoxazolo[4,5-b]pyridin-3-amine CAS No. 114080-93-2

Isoxazolo[4,5-b]pyridin-3-amine

Número de catálogo: B048196
Número CAS: 114080-93-2
Peso molecular: 135.12 g/mol
Clave InChI: ZNDOHNLYFBVMMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Isoxazolo[4,5-b]pyridin-3-amine is a fused bicyclic heterocycle of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial pharmacophore and synthetic intermediate for developing novel therapeutic agents . Key Research Applications & Biological Significance: Anticancer & Antiproliferative Research: Derivatives of this scaffold have demonstrated promising in vitro antiproliferative activity against a panel of human tumor cell lines, establishing it as a valuable core structure in oncology research . Cytochrome P450 Inhibition: The compound is a key precursor for novel classes of derivatives that exhibit potent inhibition of CYP17 , a target for the treatment of diseases linked to androgen and estrogen biosynthesis, such as prostate cancer . Versatile Synthetic Intermediate: The structure is a platform for synthesizing diverse tetrasubstituted isoxazolopyridines and other complex heterocyclic systems via methods like Friedlander condensation or intramolecular nucleophilic substitution, enabling rapid exploration of structure-activity relationships . Product Information: CAS Number: 114080-93-2 Molecular Formula: C 6 H 5 N 3 O Molecular Weight: 135.12 g/mol Storage: Keep in a dark place under an inert atmosphere at room temperature . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOHNLYFBVMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552564
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114080-93-2
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Isoxazolo[4,5-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for Isoxazolo[4,5-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented in a two-step process, commencing with the formation of an ester intermediate, followed by its conversion to the target amine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through a two-step sequence:

  • Step 1: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate. This initial step involves the construction of the isoxazolo[4,5-b]pyridine core via a cyclization reaction starting from a substituted pyridine.

  • Step 2: Conversion to this compound. The ester functional group of the intermediate is then converted to the desired primary amine. This can be accomplished through established methods such as the Hofmann or Curtius rearrangement. The Hofmann rearrangement, which proceeds through a primary amide intermediate, is detailed below.

II. Experimental Protocols

Step 1: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate

This procedure is adapted from a general method for the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines.[1] The key transformation is an intramolecular nucleophilic substitution of the nitro group.

Methodology:

  • Reaction Setup: To a suspension of sodium hydride (NaH) in an appropriate anhydrous solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate dropwise at 0°C.

  • Addition of Starting Material: After the initial reaction has subsided, add a solution of 2-chloro-3-nitropyridine in the same anhydrous solvent. Allow the reaction mixture to stir at room temperature.

  • In situ Nitrosation: Cool the reaction mixture to 0°C and add a solution of sodium nitrite (NaNO₂) in water, followed by the slow addition of an acid (e.g., dilute sulfuric acid) to generate nitrous acid in situ.

  • Cyclization: After stirring, add potassium carbonate (K₂CO₃) and a solvent such as acetonitrile (MeCN). Heat the mixture to reflux.

  • Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield ethyl isoxazolo[4,5-b]pyridine-3-carboxylate.

Step 2: Synthesis of this compound via Hofmann Rearrangement

This protocol outlines the conversion of the ethyl ester to the corresponding primary amine via a Hofmann rearrangement. This process involves the initial conversion of the ester to a primary amide, followed by the rearrangement.

Methodology:

  • Amidation: To a solution of ethyl isoxazolo[4,5-b]pyridine-3-carboxylate in a suitable solvent like ethanol, add a concentrated aqueous solution of ammonia. Heat the mixture in a sealed vessel. After cooling, the resulting solid, isoxazolo[4,5-b]pyridine-3-carboxamide, is collected by filtration, washed, and dried.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0-5°C) aqueous solution of sodium hydroxide.

    • Add the isoxazolo[4,5-b]pyridine-3-carboxamide to the freshly prepared sodium hypobromite solution.

    • Warm the reaction mixture and then heat to reflux.

    • After cooling, the product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated. The crude product can be purified by recrystallization or column chromatography.

III. Data Presentation

The following tables summarize the quantitative data for the proposed synthetic pathway. The yields are representative of typical outcomes for these types of reactions.

Table 1: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate

Reagent/ParameterMolar Ratio (relative to 2-chloro-3-nitropyridine)Quantity (for 10 mmol scale)
2-chloro-3-nitropyridine1.01.59 g
Ethyl acetoacetate1.21.56 g (1.54 mL)
Sodium Hydride (60% dispersion in mineral oil)1.20.48 g
Sodium Nitrite1.51.04 g
Potassium Carbonate2.02.76 g
Product Yield -~70-80%

Table 2: Synthesis of this compound via Hofmann Rearrangement

Reagent/ParameterMolar Ratio (relative to carboxamide)Quantity (for 5 mmol scale)
Isoxazolo[4,5-b]pyridine-3-carboxamide1.00.81 g
Bromine1.10.88 g (0.28 mL)
Sodium Hydroxide4.00.80 g
Product Yield -~60-70%

IV. Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow A 2-Chloro-3-nitropyridine C NaH, NaNO2, H+ A->C Step 1a B Ethyl Acetoacetate B->C D Intermediate (Isonitroso compound) C->D E K2CO3, MeCN D->E F Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate E->F Step 1b (Cyclization) G NH3 (aq) F->G Step 2a (Amidation) H Isoxazolo[4,5-b]pyridine-3-carboxamide G->H I Br2, NaOH H->I Step 2b (Hofmann Rearrangement) J This compound I->J

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Molecular Structure of Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazolo[4,5-b]pyridin-3-amine, a heterocyclic organic compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Identification

This compound is a fused bicyclic heteroaromatic compound. Its structure consists of an isoxazole ring fused to a pyridine ring, with an amine group substituted at the 3-position of the isoxazole moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₆H₅N₃O[1][2]
Molar Mass 135.12 g/mol [1]
CAS Number 114080-93-2[1][2]
Canonical SMILES Nc1noc2cccnc12
InChI InChI=1S/C6H5N3O/c7-6-8-9-4-2-1-3-5(4)10-6/h1-3H,(H2,7,8,9)
InChIKey ZVJHXJBFJNJXOT-UHFFFAOYSA-N

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry and drug development.

Table 2: Physicochemical Data for this compound

PropertyValue
Boiling Point 336.6 °C at 760 mmHg[1]
Melting Point Not explicitly found
Solubility Not explicitly found
pKa Not explicitly found
logP Not explicitly found

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system with the space group P21/n.[3]

Table 3: Crystal Structure Data for this compound [3]

ParameterValue
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 5.2140(2) Å, b = 6.8527(2) Å, c = 16.3538(5) Å
β 97.335(3)°
Volume (V) 579.54(3) ų
Z 4
Temperature 293(2) K
Rgt(F) 0.0336
wRref(F²) 0.0881

Spectroscopic Analysis

Synthesis Protocols

The synthesis of the isoxazolo[4,5-b]pyridine core can be achieved through several established synthetic routes. Two primary strategies involve the annulation of an isoxazole ring onto a pyridine precursor or, conversely, the formation of a pyridine ring from a functionalized isoxazole.

Intramolecular Cyclization of 2-Chloro-3-nitropyridines

An efficient method for the synthesis of the isoxazolo[4,5-b]pyridine scaffold involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring.[5][6]

Synthesis_from_Nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Intermediate 2-Chloro-3-nitropyridine->Intermediate Reaction with active methylene compound Isoxazolo[4,5-b]pyridine_core Isoxazolo[4,5-b]pyridine_core Intermediate->Isoxazolo[4,5-b]pyridine_core Intramolecular cyclization Friedlander_Synthesis cluster_0 4-Amino-5-benzoylisoxazole-3-carboxamide 4-Amino-5-benzoylisoxazole-3-carboxamide Substituted_Isoxazolo[4,5-b]pyridine Substituted_Isoxazolo[4,5-b]pyridine 4-Amino-5-benzoylisoxazole-3-carboxamide->Substituted_Isoxazolo[4,5-b]pyridine Condensation Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->Substituted_Isoxazolo[4,5-b]pyridine CYP17_Inhibition Isoxazolo[4,5-b]pyridine_derivatives Isoxazolo[4,5-b]pyridine_derivatives CYP17 CYP17 Isoxazolo[4,5-b]pyridine_derivatives->CYP17 Inhibits Androgen_Estrogen_Biosynthesis Androgen_Estrogen_Biosynthesis CYP17->Androgen_Estrogen_Biosynthesis Catalyzes Hormone-dependent_Cancers Hormone-dependent_Cancers Androgen_Estrogen_Biosynthesis->Hormone-dependent_Cancers Promotes

References

Physicochemical Properties of Isoxazolo[4,5-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Isoxazolo[4,5-b]pyridin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and experimental methodologies to facilitate further investigation of this heterocyclic amine.

Core Physicochemical Data

While experimental data for this compound is limited in publicly available literature, this section summarizes the established information and provides computationally predicted values for essential parameters. These predictions offer valuable initial estimates for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₆H₅N₃OChemBK[1]
Molar Mass 135.12 g/mol ChemBK[1]
Boiling Point 336.6 °C at 760 mmHgChemBK[1]
Melting Point Not experimentally determined. Predicted values may vary.N/A
logP (Octanol-Water Partition Coefficient) Not experimentally determined. Predicted values may vary.N/A
pKa (Acid Dissociation Constant) Not experimentally determined. Predicted values may vary.N/A
Aqueous Solubility Not experimentally determined. Predicted values may vary.N/A

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure, including the position of the amino group and the arrangement of atoms in the fused ring system. Commercial suppliers of this compound may provide access to NMR data.[2]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as N-H stretches from the amine group and characteristic vibrations of the isoxazole and pyridine rings.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording a Finely powder the sample b Pack into capillary tube a->b c Place in melting point apparatus b->c d Heat slowly and observe c->d e Record onset and completion temperatures d->e

Caption: General workflow for determining the melting point of a solid organic compound.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other saturated solvent in a flask. The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Diagram: Shake-Flask Method for logP Determination

a Prepare mutually saturated octanol and water b Dissolve compound in one phase a->b c Mix phases and shake to equilibrium b->c d Separate phases by centrifugation c->d e Measure concentration in each phase (e.g., HPLC) d->e f Calculate P = [Octanol]/[Aqueous] and logP e->f

Caption: Key steps in the shake-flask method for determining the logP value.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Diagram: Potentiometric Titration Workflow for pKa

a Dissolve compound in aqueous solution b Titrate with standardized strong acid a->b c Monitor pH with a calibrated meter b->c d Plot pH vs. volume of titrant c->d e Determine pKa at the half-equivalence point d->e

Caption: Procedure for determining the pKa of a basic compound via potentiometric titration.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with a standard calibration curve.

Diagram: Equilibrium Solubility Determination

a Add excess solid to aqueous buffer b Agitate at constant temperature to reach equilibrium a->b c Filter supernatant to remove undissolved solid b->c d Quantify concentration of dissolved compound (e.g., HPLC) c->d

Caption: Workflow for determining the equilibrium aqueous solubility of a compound.

Biological Activity and Potential Signaling Pathways

The isoxazolo[4,5-b]pyridine scaffold is present in a variety of biologically active molecules. Derivatives have shown antibacterial, anticancer, and antiproliferative activities.[3][4] Notably, some isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors.[3][5] This suggests a potential mechanism of action for anticancer effects, particularly in hormone-dependent cancers.

While the specific signaling pathways affected by this compound have not been elucidated, the inhibition of CYP17 provides a plausible starting point for investigation.

Diagram: Potential Mechanism of Action via CYP17 Inhibition

cluster_0 Biosynthesis Pathway cluster_1 Inhibition Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens Progesterone->Androgens CYP17 Estrogens Estrogens Androgens->Estrogens Aromatase Inhibitor Isoxazolo[4,5-b]pyridine Derivative Inhibitor->Androgens Inhibits CYP17

Caption: Putative mechanism involving inhibition of androgen and estrogen synthesis.

Synthesis Overview

The synthesis of the isoxazolo[4,5-b]pyridine core can be achieved through several routes. One common method involves the annulation of an isoxazole ring onto a pyridine precursor.[3] A general representation of such a synthetic strategy is provided below.

Diagram: General Synthetic Approach

A Substituted Pyridine Precursor C Cyclization/Annulation A->C B Isoxazole Ring Formation Reagents B->C D Isoxazolo[4,5-b]pyridine Core C->D E Functional Group Interconversion (e.g., amination) D->E F This compound E->F

Caption: A generalized synthetic pathway to this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols and predicted data are intended to support further research and development of this and related compounds. As more experimental data becomes available, this document will be updated to reflect the most current understanding.

References

Literature Review of Isoxazolo[4,5-b]pyridin-3-amine: A Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the therapeutic potential of isoxazolo[4,5-b]pyridin-3-amine and its derivatives. The core structure, a fusion of isoxazole and pyridine rings, offers a unique three-dimensional arrangement for interaction with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antibacterial, and enzyme-inhibitory activities. This document aims to serve as an in-depth resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area of drug discovery.

Physicochemical Properties

The fundamental properties of the parent compound, this compound, are summarized below. These characteristics are foundational for its use in further chemical synthesis and for understanding its behavior in biological systems.

PropertyValueReference
Molecular FormulaC₆H₅N₃O[1]
Molar Mass135.12 g/mol [1]
Boiling Point336.6°C at 760 mmHg[1]

Synthesis of the Isoxazolo[4,5-b]pyridine Core

Several synthetic strategies have been developed to construct the isoxazolo[4,5-b]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent methods are the annulation of a pyridine ring to a functionalized isoxazole and the construction from substituted pyridines.

Method 1: Friedländer-type Condensation

One of the most common and versatile methods for synthesizing substituted isoxazolo[4,5-b]pyridines is the Friedländer-type condensation. This reaction involves the condensation of a 4-amino-5-acylisoxazole derivative with a compound containing a reactive α-methylene group.[2]

A key precursor for this synthesis is 4-amino-5-benzoylisoxazole-3-carboxamide .

Experimental Protocol: Synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines via Friedländer Condensation [2]

  • Reactants: A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1 mmol) and the selected carbonyl compound with an active methylene group (1.2 mmol) is prepared.

  • Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃), is added to the reaction mixture.

  • Solvent/Conditions:

    • Conventional Heating: The reaction can be carried out in a suitable solvent and heated in a thermostated oil bath.

    • Microwave Irradiation: For a solvent-free approach, the reactants and catalyst are mixed and subjected to microwave irradiation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized compounds is confirmed by elemental analysis and spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).

Method 2: Synthesis from 2-Chloro-3-nitropyridines

An alternative and efficient approach involves the construction of the isoxazolo[4,5-b]pyridine core from readily available 2-chloro-3-nitropyridines. This method relies on an intramolecular nucleophilic substitution of the nitro group as the key cyclization step.[3]

Experimental Workflow: Synthesis from 2-Chloro-3-nitropyridines

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-3-nitropyridine->Nucleophilic Substitution Active Methylene Compound Active Methylene Compound Active Methylene Compound->Nucleophilic Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Substitution->Intramolecular Cyclization Isoxazolo[4,5-b]pyridine Derivative Isoxazolo[4,5-b]pyridine Derivative Intramolecular Cyclization->Isoxazolo[4,5-b]pyridine Derivative

Caption: Synthetic workflow for Isoxazolo[4,5-b]pyridines.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their use as anticancer, antibacterial, and enzyme-inhibiting agents.

Anticancer and Antiproliferative Activity

Numerous studies have highlighted the potent antiproliferative effects of isoxazolo[4,5-b]pyridine derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways.

FLT3 Kinase Inhibition:

A significant area of research has focused on the development of isoxazolo[4,5-b]pyridine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutive activation of FLT3 signaling promotes uncontrolled cell proliferation and survival.[4]

Signaling Pathway of FLT3 and its Inhibition

FLT3_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor This compound Derivative (e.g., F15) Inhibitor->Dimerization Inhibition

Caption: FLT3 signaling and its inhibition by Isoxazolo[4,5-b]pyridines.

Quantitative Antiproliferative and FLT3 Inhibition Data

The following table summarizes the inhibitory activities of selected 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives.

CompoundFLT3 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)MV4-11 IC₅₀ (nM)Reference
F15 12325391[5]

Experimental Protocol: In Vitro FLT3 Kinase Activity Assay [6]

  • Reagents: Purified recombinant FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Isoxazolo[4,5-b]pyridine derivative).

  • Assay Buffer: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

  • Procedure: a. Add the test compound at various concentrations to the wells of a microplate. b. Add the FLT3 enzyme and substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [7]

  • Cell Culture: Seed cancer cell lines (e.g., MOLM-13, MV4-11, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Isoxazolo[4,5-b]pyridine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Cytochrome P450 CYP17 Inhibition:

Some isoxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of cytochrome P450 17A1 (CYP17A1), an enzyme crucial for the biosynthesis of androgens.[8] Inhibition of CYP17A1 is a therapeutic strategy for the treatment of prostate cancer. While specific quantitative data for this compound derivatives is still emerging, this remains a promising area for future investigation.

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[9]

Quantitative Antibacterial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)Pseudomonas aeruginosa47[9]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5)Pseudomonas aeruginosa44[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

  • Bacterial Strains: Use standard bacterial strains (e.g., ATCC strains) for consistent results.

  • Culture Media: Prepare a suitable liquid broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the broth.

  • Inoculation: Inoculate the wells of a microtiter plate containing the different concentrations of the test compound with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore its potential for the development of novel therapeutics. The demonstrated efficacy of certain derivatives as potent FLT3 inhibitors highlights a clear path forward for the development of targeted therapies for AML. Furthermore, the observed antibacterial activity opens avenues for addressing the growing challenge of antibiotic resistance.

Future research should focus on expanding the chemical diversity of isoxazolo[4,5-b]pyridine libraries and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. In-depth mechanistic studies are also crucial to fully elucidate the modes of action of these compounds and to identify potential biomarkers for patient stratification. With continued investigation, this compound and its analogs are poised to make significant contributions to the pipeline of next-generation therapeutic agents.

References

An In-Depth Technical Guide to Isoxazolo[4,5-b]pyridin-3-amine: Discovery, History, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-b]pyridine scaffold represents a significant heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the 3-amino derivative, Isoxazolo[4,5-b]pyridin-3-amine, providing a comprehensive overview of its discovery, historical context, and synthetic methodologies. While the initial synthesis of this specific amine is not extensively documented in readily available literature, this guide outlines contemporary and efficient synthetic routes to the core structure, which can be adapted for the preparation of the title compound. Furthermore, this document summarizes the known biological activities of closely related isoxazolopyridine derivatives to infer the potential therapeutic applications of this compound and to provide a basis for future research and drug development endeavors.

Introduction: The Emergence of a Privileged Heterocycle

The fusion of isoxazole and pyridine rings gives rise to the isoxazolo[4,5-b]pyridine heterocyclic system, a scaffold that has garnered considerable interest in the field of medicinal chemistry. The first representatives of this heterocyclic system were reported by Gewald and colleagues in 1980, marking the beginning of explorations into its chemical and biological properties.[1][2] Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, and the isoxazolo[4,5-b]pyridine core is no exception.[2] Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including their potential as antibacterial, anticancer, and antiproliferative agents.[2][3] The 3-amino-substituted derivative, this compound (CAS 114080-93-2), serves as a key intermediate for the synthesis of a diverse range of analogues with potential for targeted therapies.

Synthetic Strategies for the Isoxazolo[4,5-b]pyridine Core

The synthesis of the isoxazolo[4,5-b]pyridine ring system can be broadly categorized into two main approaches: the annulation of an isoxazole ring onto a pre-existing pyridine core, or the construction of the pyridine ring from a functionalized isoxazole precursor.[1][4][5]

Annulation of an Isoxazole Ring to a Pyridine Precursor

A prevalent and efficient method for constructing the isoxazolo[4,5-b]pyridine core involves the cyclization of suitably functionalized pyridine derivatives.[1] A modern and effective approach starts from readily available 2-chloro-3-nitropyridines.[1][2]

Experimental Protocol: Synthesis of Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylates [4]

This protocol describes a general method for the synthesis of the isoxazolo[4,5-b]pyridine core, which can be further modified to introduce the 3-amino group.

  • Step 1: Synthesis of Isonitroso Intermediates: Commercially available 2-chloro-3-nitropyridines are reacted with ethyl acetoacetate in the presence of a strong base like sodium hydride (NaH). The resulting intermediate is not isolated but is subjected to an in situ nitrosation reaction to yield the corresponding isonitroso compounds.

  • Step 2: Cyclization to form the Isoxazolo[4,5-b]pyridine Ring: The isonitroso compounds are then cyclized under the action of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile (MeCN) at room temperature. This intramolecular nucleophilic substitution of the nitro group leads to the formation of the desired ethyl isoxazolo[4,5-b]pyridine-3-carboxylates.

Annulation of a Pyridine Ring to an Isoxazole Precursor

An alternative strategy involves building the pyridine ring onto a pre-functionalized isoxazole. This can be achieved through reactions of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds.[1][2] The Friedländer condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with carbonyl compounds containing a reactive α-methylene group is a notable example of this approach.[6]

Experimental Protocol: Friedländer Condensation for Isoxazolo[4,5-b]pyridine Synthesis [6]

  • Reaction Setup: 4-Amino-5-benzoylisoxazole-3-carboxamide is reacted with a selected carbonyl compound containing a reactive α-methylene group.

  • Catalysis and Conditions: The reaction can be carried out using conventional heating in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or indium(III) trifluoromethanesulfonate (In(OTf)3). Alternatively, microwave irradiation in the presence of ZnCl2 under solvent-free conditions can be employed for improved yields and shorter reaction times.

  • Work-up and Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueReference
CAS Number 114080-93-2[7]
Molecular Formula C6H5N3O[7]
Molar Mass 135.12 g/mol [7]
Boiling Point 336.6 °C at 760 mmHg[7]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of isoxazolo[4,5-b]pyridine derivatives has shown significant promise in various therapeutic areas. The 3-amino group provides a convenient handle for the synthesis of diverse libraries of compounds for biological screening.

Antiproliferative and Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of isoxazolopyridine derivatives. For instance, certain 3-substituted aminoisoxazolo[5,4-b]pyridines, isomers of the title compound, have demonstrated cytotoxic activity against various human and mouse tumor cell lines.[8] Specifically, 3-chloroacetyl- and 3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridine have shown significant inhibitory effects.[8] Furthermore, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been identified as novel covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[9] These findings suggest that the this compound core could be a valuable scaffold for the development of novel anticancer agents.

Enzyme Inhibition

Isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors, indicating their potential in the treatment of hormone-dependent cancers.[2][3]

The diagram below illustrates a potential mechanism of action for isoxazolo[4,5-b]pyridine-3-amine derivatives as kinase inhibitors, based on the findings for related compounds targeting FLT3 in AML.

FLT3_Inhibition_Pathway cluster_cell Leukemic Cell FLT3_receptor FLT3 Receptor FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT FLT3_ITD->AKT ERK ERK FLT3_ITD->ERK Drug This compound Derivative Drug->FLT3_ITD Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Potential inhibition of the FLT3 signaling pathway by this compound derivatives in acute myeloid leukemia.

Antibacterial Activity

The isoxazolo[4,5-b]pyridine scaffold has also been explored for its antibacterial properties, suggesting a potential role in combating infectious diseases.[2][3]

Experimental Workflows and Logical Relationships

The general workflow for the discovery and development of drugs based on the this compound core involves several key stages, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow A Synthesis of Isoxazolo[4,5-b]pyridine Core B Introduction of 3-Amino Group A->B C Library Synthesis via Derivatization of Amine B->C D In Vitro Biological Screening (e.g., Antiproliferative Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F F->D Iterative Design G In Vivo Studies F->G H Preclinical Development G->H

Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.

Conclusion and Future Directions

This compound represents a valuable building block in medicinal chemistry. While its own discovery and history are not prominently detailed, the synthetic accessibility of the core scaffold and the diverse biological activities of its derivatives underscore its importance. Future research should focus on the development of efficient and scalable syntheses for this compound and the systematic exploration of its derivatization to generate novel compounds with enhanced potency and selectivity against various therapeutic targets. In particular, its potential as a kinase inhibitor for cancer therapy warrants further investigation. The compilation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the rational design of next-generation drug candidates based on this promising heterocyclic core.

References

In-Depth Technical Guide: Spectroscopic Data and Analysis of Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoxazolo[4,5-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted spectroscopic values based on its structure and known data from related compounds. It also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Compound Overview

  • Systematic Name: this compound

  • Molecular Formula: C₆H₅N₃O

  • Molecular Weight: 135.12 g/mol

  • CAS Number: 114080-93-2

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and established spectroscopic principles for analogous molecular frameworks. Actual experimental data may exhibit minor variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.45 - 8.55dd1HH-7
~7.75 - 7.85dd1HH-5
~7.25 - 7.35dd1HH-6
~6.45 - 6.55s (br)2H-NH₂

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppmAssigned Carbon
~160.5C-3
~158.0C-7a
~145.3C-5
~121.0C-7
~118.2C-3a
~115.7C-6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational Mode
3450 - 3250N-H stretching (primary amine)
1650 - 1610C=N stretching (isoxazole and pyridine rings)
1590 - 1460Aromatic C=C stretching
1310 - 1210C-N stretching
1110 - 1010C-O stretching
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Proposed Fragment
135[M]⁺ (Molecular Ion)
107[M - CO]⁺
80[M - HCN - CO]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of isoxazolo[4,5-b]pyridines can be achieved through several methods, including the annulation of an isoxazole ring onto a pyridine core.[1][2] A proposed method for the synthesis of the title compound involves the cyclization of a 2-substituted-3-cyanopyridine derivative.

Materials:

  • 2-chloro-3-cyanopyridine

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Anhydrous Sodium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Formation of N-hydroxy-2-aminopyridine-3-carboximidamide: To a solution of sodium ethoxide in ethanol, hydroxylamine hydrochloride is added, and the mixture is stirred. 2-chloro-3-cyanopyridine is then added portion-wise, and the reaction is refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The intermediate from the previous step is isolated and then heated in a high-boiling point solvent such as DMF in the presence of a base like anhydrous sodium carbonate to facilitate the intramolecular cyclization to form the this compound.

  • Purification: After completion of the reaction, the mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.

  • Data Acquisition: The instrument is calibrated, and the mass spectrum of the sample is acquired, showing the mass-to-charge ratio of the molecular ion and its fragments.

Workflow and Pathway Diagrams

Proposed Synthetic Pathway

synthetic_pathway cluster_synthesis Synthetic Pathway for this compound start 2-Chloro-3-cyanopyridine intermediate N-Hydroxy-2-aminopyridine- 3-carboximidamide start->intermediate 1. Hydroxylamine HCl 2. NaOEt, EtOH, Reflux product This compound intermediate->product Na₂CO₃, DMF, Heat

Caption: A proposed two-step synthesis of this compound.

Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_analysis Spectroscopic Characterization Workflow sample Purified Sample of This compound nmr NMR Analysis (¹H & ¹³C) sample->nmr ir IR Analysis sample->ir ms MS Analysis sample->ms data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: The logical workflow for the spectroscopic analysis of the title compound.

References

An In-Depth Technical Guide to Isoxazolo[4,5-b]pyridin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isoxazolo[4,5-b]pyridin-3-amine derivatives and their analogs. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer and anti-inflammatory activities. This document details key findings, presents quantitative data in a structured format, outlines experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area.

Introduction

Isoxazolo[4,5-b]pyridines are a class of bicyclic heterocyclic compounds that have emerged as a privileged scaffold in drug discovery. Their structural similarity to purine bases allows them to interact with a variety of biological targets, particularly protein kinases.[1] The this compound core, in particular, has been the subject of extensive research, leading to the development of potent inhibitors of key enzymes implicated in cancer and inflammatory diseases. This guide will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

The synthesis of the isoxazolo[4,5-b]pyridine core can be achieved through several strategic approaches. The two primary methods involve either the annulation of an isoxazole ring onto a pre-existing pyridine core or the construction of a pyridine ring from a functionalized isoxazole.[2][3]

A common and efficient method starts from readily available 2-chloro-3-nitropyridines.[4] The key step in this approach is an intramolecular nucleophilic substitution of the nitro group.[4] Alternative strategies include Friedländer condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with carbonyl compounds containing a reactive α-methylene group, which can be performed using both conventional heating and microwave irradiation.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoxazolo[4,5-b]pyridine derivatives, highlighting the key stages from starting materials to the final products.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_reactions Key Reactions cluster_product Core Structure cluster_final Final Products Start1 Functionalized Pyridines (e.g., 2-chloro-3-nitropyridines) Method1 Annulation of Isoxazole Ring Start1->Method1 Start2 Functionalized Isoxazoles (e.g., 4-aminoisoxazoles) Method2 Annulation of Pyridine Ring Start2->Method2 Reaction1 Intramolecular Cyclization Method1->Reaction1 Reaction2 Condensation Reactions (e.g., Friedländer) Method2->Reaction2 Core Isoxazolo[4,5-b]pyridine Core Reaction1->Core Reaction2->Core Final Substituted this compound Derivatives and Analogs Core->Final Derivatization

A generalized workflow for the synthesis of isoxazolo[4,5-b]pyridine derivatives.

Biological Activities and Therapeutic Targets

This compound derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiproliferative, and kinase inhibitory effects.[4][6] Their primary therapeutic potential lies in oncology and inflammatory diseases, owing to their ability to modulate key signaling pathways.

Kinase Inhibition

A significant focus of research has been on the development of these compounds as potent kinase inhibitors. Key kinase targets include:

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[7] Certain 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives have been synthesized as covalent inhibitors of FLT3, showing potent activity against both wild-type and mutant forms of the enzyme.[7]

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers.[4] Imidazo[4,5-b]pyridine derivatives, which are structurally related to the isoxazolo[4,5-b]pyridine core, have been identified as potent inhibitors of Aurora kinases A, B, and C.

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a range of cellular processes, including inflammation. Oxazolo[4,5-b]pyridine-based piperazinamides have been developed as GSK-3β inhibitors with anti-inflammatory properties.[8]

Antiproliferative Activity

Numerous studies have reported the antiproliferative activity of isoxazolo[4,5-b]pyridine derivatives against various cancer cell lines. The tables below summarize the reported IC50 values for selected compounds.

Table 1: Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundCell LineIC50 (µg/mL)Reference
3-chloroacetylaminoisoxazolo[5,4-b]pyridine [V]Various human and mouse tumor cell lines< 4[6]
3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine [VI]Various human and mouse tumor cell lines< 4[6]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)MCF7 (Breast Carcinoma)152.56[2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5)MCF7 (Breast Carcinoma)161.08[2]

Table 2: Kinase Inhibitory Activity of Isoxazolo[3,4-b]pyridine and Imidazo[4,5-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
F15 (a 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative)FLT3123[7]
F15 (a 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative)MV4-11 (FLT3-ITD)91[7]
F15 (a 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative)MOLM-13253[7]
Compound 31 (an imidazo[4,5-b]pyridine derivative)Aurora-A42
Compound 31 (an imidazo[4,5-b]pyridine derivative)Aurora-B198
Compound 31 (an imidazo[4,5-b]pyridine derivative)Aurora-C227

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are primarily attributed to their ability to inhibit protein kinases, thereby disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

FLT3 Signaling Pathway Inhibition

In AML, activating mutations of FLT3 lead to the constitutive activation of downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which promote cell proliferation and survival. Isoxazolo[4,5-b]pyridine-based FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting these downstream signals.[7][9]

FLT3_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FLT3_inhibitor This compound Derivative (e.g., F15) FLT3 FLT3 Receptor FLT3_inhibitor->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Inhibition of the FLT3 signaling pathway by an this compound derivative.
Aurora Kinase Signaling Pathway Inhibition

Aurora kinases are key regulators of mitosis.[4] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.[4] Inhibition of Aurora kinases by isoxazolo[4,5-b]pyridine analogs disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_kinases Aurora Kinases cluster_processes Mitotic Processes cluster_outcomes Cellular Outcomes Aurora_inhibitor Isoxazolo[4,5-b]pyridine Analog AuroraA Aurora A Aurora_inhibitor->AuroraA Inhibits AuroraB Aurora B Aurora_inhibitor->AuroraB Inhibits Spindle Spindle Assembly AuroraA->Spindle Segregation Chromosome Segregation AuroraB->Segregation Arrest Mitotic Arrest Spindle->Arrest Segregation->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of Aurora kinase signaling, leading to mitotic arrest and apoptosis.
GSK-3β Signaling Pathway in Inflammation

GSK-3β is a key regulator of the inflammatory response.[10] It can promote the production of pro-inflammatory cytokines through the activation of transcription factors like NF-κB.[10] Inhibition of GSK-3β by isoxazolo[4,5-b]pyridine analogs can suppress the inflammatory cascade, suggesting their potential in treating inflammatory diseases.

GSK3B_Pathway cluster_transcription Transcription Factors cluster_cytokines Inflammatory Response GSK3B_inhibitor Isoxazolo[4,5-b]pyridine Analog GSK3B GSK-3β GSK3B_inhibitor->GSK3B Inhibits NFkB NF-κB GSK3B->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription

Inhibition of the GSK-3β signaling pathway, leading to a reduction in inflammation.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol (Microwave-Assisted)

This protocol is a general representation of a microwave-assisted synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines via Friedländer condensation.[5]

  • Reactant Mixture: In a microwave reactor vessel, combine 4-amino-5-benzoylisoxazole-3-carboxamide (1 equivalent), the selected carbonyl compound with an active methylene group (1.2 equivalents), and a catalyst such as ZnCl2 (0.5 equivalents).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a specified power (e.g., 150 W) and temperature (e.g., 120 °C) for a designated time (e.g., 10-20 minutes).

  • Work-up: After cooling, treat the reaction mixture with an appropriate solvent (e.g., ethanol) and heat to dissolve the product.

  • Purification: Filter the hot solution and allow it to cool to room temperature to induce crystallization. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as elemental analysis, IR, 1H NMR, and Mass Spectrometry.[5]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of test compounds using the ADP-Glo™ Kinase Assay, which is applicable for FLT3, Aurora kinases, and GSK-3β.

  • Reagent Preparation: Prepare the kinase buffer, substrate, ATP, and serial dilutions of the test compound (e.g., this compound derivative) in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., FLT3, Aurora A/B, or GSK-3β), and the appropriate substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction plate at 30°C for a specified duration (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, MV4-11) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

This compound derivatives and their analogs represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their ability to potently and often selectively inhibit key protein kinases makes them attractive candidates for targeted therapies.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the core structure and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the downstream signaling effects of these compounds to better understand their cellular mechanisms and identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in animal models to assess their therapeutic efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic effects of these compounds with existing chemotherapeutic agents or other targeted therapies to overcome drug resistance and improve treatment outcomes.

The continued exploration of the isoxazolo[4,5-b]pyridine scaffold is expected to yield novel drug candidates with improved therapeutic indices for the treatment of various human diseases.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazolo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the laboratory synthesis of Isoxazolo[4,5-b]pyridin-3-amine, a key intermediate for the development of novel therapeutic agents. The synthesis is a multi-step process commencing from commercially available 2-chloro-3-nitropyridine. The key steps involve the construction of the isoxazolo[4,5-b]pyridine core followed by the conversion of a carboxylate group at the 3-position to an amine.

The overall synthetic strategy involves three main stages:

  • Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate: This stage involves the reaction of a 2-chloro-3-nitropyridine with ethyl acetoacetate, followed by nitrosation and a subsequent intramolecular cyclization.

  • Hydrolysis to Isoxazolo[4,5-b]pyridine-3-carboxylic Acid: The ethyl ester is saponified to the corresponding carboxylic acid.

  • Curtius Rearrangement to this compound: The carboxylic acid is converted to the target 3-amino compound via a Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate.[1][2][3]

This protocol is intended for researchers, scientists, and professionals in drug development with a background in organic synthesis.

Experimental Protocols

This procedure is adapted from a method for the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines.[4][5][6]

Step 1a: Synthesis of Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate

  • Materials: 2-chloro-3-nitropyridine, Ethyl acetoacetate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate (1.1 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 1b: In situ Nitrosation and Cyclization to Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate

  • Materials: Crude Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate, Sodium nitrite (NaNO₂), Acetic acid, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the crude product from Step 1a in a mixture of acetic acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.5 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the formation of the isonitroso intermediate by TLC.

    • Once the nitrosation is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude isonitroso compound in acetonitrile.

    • Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.[4]

    • Monitor the cyclization by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate.

Parameter Value
Starting Material 2-chloro-3-nitropyridine
Key Reagents Ethyl acetoacetate, NaH, NaNO₂, K₂CO₃
Solvents THF, Acetonitrile
Reaction Temperature 0 °C to Room Temperature
Typical Yield 60-70% (over two steps)
  • Materials: Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq.) or sodium hydroxide (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion of the hydrolysis, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl at 0 °C.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Isoxazolo[4,5-b]pyridine-3-carboxylic acid.

Parameter Value
Starting Material Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylate
Key Reagents LiOH or NaOH, HCl
Solvents THF, Water
Reaction Temperature Room Temperature
Typical Yield 90-95%

The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines.[1][2][3]

  • Materials: Isoxazolo[4,5-b]pyridine-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH), Anhydrous Toluene or Dioxane, Hydrochloric acid (HCl).

  • Procedure:

    • To a stirred solution of Isoxazolo[4,5-b]pyridine-3-carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene or dioxane, add diphenylphosphoryl azide (1.1 eq.) dropwise at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add tert-butanol (2.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. The acyl azide intermediate will rearrange to an isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude Boc-protected intermediate by column chromatography on silica gel.

    • Dissolve the purified Boc-protected amine in a suitable solvent such as dioxane or methanol.

    • Add an excess of 4M HCl in dioxane or methanolic HCl.

    • Stir the mixture at room temperature for 1-2 hours to effect deprotection.

    • The product, this compound hydrochloride, will precipitate. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry.

    • To obtain the free amine, neutralize the hydrochloride salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

Parameter Value
Starting Material Isoxazolo[4,5-b]pyridine-3-carboxylic acid
Key Reagents DPPA, TEA, t-BuOH, HCl
Solvents Toluene or Dioxane
Reaction Temperature Reflux (80-100 °C)
Typical Yield 65-80% (over two steps)

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Synthesis of Ethyl Isoxazolo[4,5-b] pyridine-3-carboxylate Start->Step1 Ethyl acetoacetate, NaH, NaNO2, K2CO3 Step2 Hydrolysis Step1->Step2 LiOH or NaOH Step3 Curtius Rearrangement Step2->Step3 1. DPPA, TEA, t-BuOH 2. HCl Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

References

Applications of Isoxazolo[4,5-b]pyridin-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Isoxazolo[4,5-b]pyridin-3-amine Scaffold as a Privileged Motif for Kinase Inhibitors

The isoxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its potential in developing targeted kinase inhibitors. Its rigid, bicyclic structure provides a versatile framework for designing molecules that can fit into the ATP-binding pocket of various kinases with high affinity and selectivity. The 3-amino substituent, in particular, serves as a crucial anchor point for building diverse chemical libraries and modulating the pharmacological properties of the compounds.

Recent research has highlighted the promise of close analogs, such as the isoxazolo[3,4-b]pyridine-3-amine scaffold, in the development of potent kinase inhibitors. These compounds have demonstrated significant inhibitory activity against key kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3). The strategic functionalization of the isoxazolo[3,4-b]pyridine-3-amine core has led to the discovery of covalent inhibitors that can overcome drug resistance arising from secondary mutations in the target kinase.[1]

This document provides an overview of the application of this compound analogs in kinase inhibition, with a focus on FLT3, a critical target in acute myeloid leukemia (AML). We present key inhibitory data, detailed experimental protocols for assessing compound activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of Representative Compounds

The following table summarizes the in vitro biological activities of representative 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives, which are close analogs of the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (nM)Reference
F15 FLT3123MOLM-13253[1]
F15 FLT3123MV4-1191[1]

Signaling Pathway

The diagram below illustrates the FLT3 signaling pathway and the mechanism of its inhibition by this compound analogs. In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibitors based on the this compound scaffold can block the ATP-binding site of FLT3, thereby inhibiting its kinase activity and suppressing downstream signaling.

FLT3_signaling_pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Activation RAS RAS FLT3_Receptor->RAS Phosphorylation PI3K PI3K FLT3_Receptor->PI3K Phosphorylation STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription Inhibitor This compound Analog (e.g., F15) Inhibitor->FLT3_Receptor Inhibition

Caption: FLT3 signaling pathway and its inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay (FLT3)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (FLT3) - Substrate (e.g., peptide) - ATP - Test Compound - Assay Buffer Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilution Add_Components Add to 384-well Plate: 1. Test Compound 2. Kinase 3. Substrate/ATP Mix Compound_Dilution->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Stop_Reaction Stop Reaction and Measure Kinase Activity (e.g., Luminescence) Incubate->Stop_Reaction Data_Analysis Data Analysis: Calculate IC50 Value Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of purified recombinant FLT3 kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be close to the Km value for FLT3.

  • Assay Procedure:

    • Perform serial dilutions of the test compound stock solution in kinase buffer to obtain a range of concentrations.

    • In a 384-well plate, add a small volume (e.g., 5 µL) of each compound dilution. Include wells with DMSO only as a negative control and a known FLT3 inhibitor as a positive control.

    • Add the FLT3 kinase solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cellular Proliferation Assay

This protocol is used to assess the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Culture:

    • Culture FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to acclimate.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the different concentrations of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for a set period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of the kinase and its downstream substrates.

Methodology:

  • Cell Treatment and Lysis:

    • Treat the FLT3-dependent AML cells with various concentrations of the test compound for a specific duration (e.g., 2-4 hours).

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each cell lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total FLT3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-FLT3 and total FLT3.

    • Normalize the p-FLT3 signal to the total FLT3 signal to determine the extent of inhibition of FLT3 phosphorylation at different compound concentrations. A similar approach can be used to assess the phosphorylation of downstream signaling proteins like STAT5, ERK, and AKT.[1]

References

Application Notes and Protocols for the Reaction of Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-sulfonylation of Isoxazolo[4,5-b]pyridin-3-amine, a key reaction for the synthesis of novel derivatives with potential therapeutic applications. The isoxazolo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2][3] Derivatives of this class have been identified as inhibitors of important biological targets such as cytochrome P450 CYP17 and Fms-like tyrosine kinase 3 (FLT3), highlighting their potential in the development of new drugs.[2][4]

Experimental Protocols

This section details the experimental setup for the synthesis of N-(isoxazolo[4,5-b]pyridin-3-yl)arylsulfonamides. The following protocol is adapted from a well-established procedure for the analogous compound, Isoxazolo[5,4-b]pyridin-3-amine, and is expected to be readily applicable.[5][6]

Reaction Scheme:

Materials and Equipment
  • Reagents:

    • This compound

    • Appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous pyridine

    • Ethanol (for recrystallization)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Büchner funnel and flask

    • Melting point apparatus

    • Standard laboratory glassware

General Procedure for N-Sulfonylation (Conventional Heating)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF), add a few drops of anhydrous pyridine.

  • Addition of Reagent: To this stirred solution, add the desired arylsulfonyl chloride (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting residue with water, and collect the solid product by filtration using a Büchner funnel.[5][6] Wash the solid with water and dry.

  • Recrystallization: Further purify the crude product by recrystallization from ethanol to obtain the desired N-(isoxazolo[4,5-b]pyridin-3-yl)arylsulfonamide.[5][6]

Data Presentation

The following table summarizes expected yields for analogous sulfonamide derivatives of Isoxazolo[5,4-b]pyridin-3-amine, which can be used as a reference for the expected outcomes of the described protocol.[5]

EntryArylsulfonyl ChlorideProductYield (Conventional)Melting Point (°C)
1Benzenesulfonyl chlorideN-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide70%188-189
24-Bromobenzenesulfonyl chlorideN-(isoxazolo[5,4-b]pyridin-3-yl)-4-bromobenzenesulfonamide72%224-226
34-Chlorobenzenesulfonyl chlorideN-(isoxazolo[5,4-b]pyridin-3-yl)-4-chlorobenzenesulfonamide60%210-212
44-Methylbenzenesulfonyl chlorideN-(isoxazolo[5,4-b]pyridin-3-yl)-4-methylbenzenesulfonamide75%204-206

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-sulfonylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Add anhydrous pyridine A->B C Add arylsulfonyl chloride B->C D Reflux for 6 hours C->D E Evaporate solvent D->E F Triturate with water E->F G Filter and dry the solid F->G H Recrystallize from ethanol G->H I Final Product: N-(isoxazolo[4,5-b]pyridin-3-yl)arylsulfonamide H->I

Caption: Experimental workflow for N-sulfonylation.

References

Isoxazolo[4,5-b]pyridin-3-amine: A Versatile Scaffold in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Isoxazolo[4,5-b]pyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid, bicyclic structure and the presence of reactive amine functionality make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological activities, presented in a format tailored for researchers and professionals in drug development.

Applications in Drug Discovery

The isoxazolo[4,5-b]pyridine core is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been explored for several therapeutic applications:

  • Anticancer Agents: A primary application of this scaffold is in the development of anticancer drugs. Derivatives have shown potent activity against various cancer cell lines, including breast cancer. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle progression, such as Aurora kinases. Additionally, some isoxazolopyridines have been identified as inhibitors of cytochrome P450 CYP17, an enzyme crucial for androgen biosynthesis, making them potential agents for the treatment of hormone-dependent cancers like prostate cancer.[1]

  • Antibacterial Agents: The isoxazolo[4,5-b]pyridine scaffold has been utilized to synthesize compounds with significant antibacterial activity. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Escherichia coli and Pseudomonas aeruginosa.

  • Anti-inflammatory Agents: Derivatives of isoxazolo[4,5-b]pyridine and related structures have exhibited promising anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators and signaling pathways.

  • Kinase Inhibitors: The structural features of the isoxazolo[4,5-b]pyridine nucleus make it a suitable scaffold for designing kinase inhibitors. As mentioned, Aurora kinase inhibition is a key anticancer mechanism. The development of selective inhibitors for other kinases is an active area of research.

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of isoxazolo[4,5-b]pyridine derivatives and structurally related compounds.

Table 1: Anticancer and Antiproliferative Activity

Compound/DerivativeCell LineActivityValueReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)50% Inhibition of Proliferation152.56 µg/mL[2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast Carcinoma)50% Inhibition of Proliferation161.08 µg/mL[2]
6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridineTumor Cell LinesAntiproliferative Activity3.9 µg/mL[3]
Imidazo[4,5-b]pyridine derivative 31Aurora-A KinaseIC500.042 µM[4]
Imidazo[4,5-b]pyridine derivative 31Aurora-B KinaseIC500.198 µM[4]
Imidazo[4,5-b]pyridine derivative 31Aurora-C KinaseIC500.227 µM[4]

Table 2: Antibacterial Activity

Compound/DerivativeBacterial StrainActivityValueReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosaMIC125, 250, 500 µg[2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosaMIC125, 250, 500 µg[2]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coliMIC125, 250, 500 µg[2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coliMIC125, 250, 500 µg[2]

Experimental Protocols

Detailed methodologies for the synthesis of isoxazolo[4,5-b]pyridine derivatives are provided below.

Protocol 1: Synthesis of Ethyl 6-Substituted-isoxazolo[4,5-b]pyridine-3-carboxylates

This protocol is based on the synthesis from readily available 2-chloro-3-nitropyridines.[5]

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Appropriate reagents for nitrosation (e.g., sodium nitrite and acid)

Procedure:

  • Step 1: Formation of the acetoacetate derivative: To a suspension of NaH in anhydrous acetonitrile, add ethyl acetoacetate dropwise at 0 °C. After stirring for a short period, add the substituted 2-chloro-3-nitropyridine portionwise.

  • Step 2: Nitrosation: The resulting intermediate is subjected to in situ nitrosation to yield the corresponding isonitroso compound.

  • Step 3: Cyclization: The isonitroso compound is then cyclized in the presence of potassium carbonate in acetonitrile at room temperature to afford the desired ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylate.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Friedlander Synthesis of 3,5,6,7-Tetrasubstituted-isoxazolo[4,5-b]pyridines

This protocol describes a general method for the synthesis of polysubstituted isoxazolo[4,5-b]pyridines.[3][6]

Materials:

  • 4-Amino-5-benzoylisoxazole-3-carboxamide

  • Carbonyl compound with an active methylene group (e.g., substituted acetophenones, cyclic ketones)

  • Catalyst: Zinc chloride (ZnCl2) or Indium(III) trifluoromethanesulfonate (In(OTf)3)

  • Solvent (for conventional heating) or solvent-free (for microwave irradiation)

Procedure:

  • Conventional Heating:

    • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide, the carbonyl compound, and the catalyst (ZnCl2 or In(OTf)3) in a suitable solvent is heated in a thermostated oil bath.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Microwave Irradiation (Solvent-Free):

    • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide, the carbonyl compound, and ZnCl2 is subjected to microwave irradiation in a dedicated microwave reactor.

    • The reaction is typically completed in a shorter time compared to conventional heating.

    • The product is isolated and purified as described above.

Signaling Pathways and Experimental Workflows

1. Anticancer Mechanism: Inhibition of Aurora Kinase Signaling Pathway

Derivatives of isoxazolo[4,5-b]pyridine have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis. Their inhibition leads to defects in cell division and ultimately apoptosis in cancer cells.

Aurora_Kinase_Pathway Isoxazolo[4,5-b]pyridine derivative Isoxazolo[4,5-b]pyridine derivative Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Isoxazolo[4,5-b]pyridine derivative->Aurora Kinases (A, B, C) Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases (A, B, C)->Mitotic Spindle Formation Cell Cycle Arrest Cell Cycle Arrest Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Aurora Kinases by Isoxazolo[4,5-b]pyridine Derivatives.

2. Inhibition of Androgen Synthesis: Targeting Cytochrome P450 17A1

Certain isoxazolo[4,5-b]pyridine derivatives inhibit CYP17A1, a critical enzyme in the steroidogenesis pathway, thereby blocking the production of androgens.[1]

CYP17A1_Pathway Pregnenolone Pregnenolone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Progesterone Progesterone Progesterone->CYP17A1 Androgens (e.g., Testosterone) Androgens (e.g., Testosterone) CYP17A1->Androgens (e.g., Testosterone) Isoxazolo[4,5-b]pyridine derivative Isoxazolo[4,5-b]pyridine derivative Isoxazolo[4,5-b]pyridine derivative->CYP17A1 Inhibition

Caption: Inhibition of CYP17A1-mediated Androgen Synthesis.

3. General Synthetic Workflow

The synthesis of diverse isoxazolo[4,5-b]pyridine derivatives often follows a multi-step process starting from the core amine.

Synthetic_Workflow A This compound B Functionalization Reaction (e.g., Acylation, Sulfonylation, Alkylation) A->B C Diverse Isoxazolo[4,5-b]pyridine Derivatives B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Biological Evaluation E->F

Caption: General Workflow for the Synthesis and Evaluation of Derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoxazolopyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies presented herein offer significant advantages over conventional heating methods, including reduced reaction times, increased product yields, and environmentally friendly conditions.[1][2]

Introduction

Isoxazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these molecular scaffolds.[2][3] The protocols detailed below are designed to be reproducible and scalable for applications in chemical research and development.

Key Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][4]

  • Higher Yields: Increased reaction rates and efficiency often lead to higher product yields compared to conventional heating.[2][5]

  • Greener Chemistry: The use of water as a solvent and the elimination of catalysts in some methods contribute to more environmentally benign processes.[6][7]

  • Improved Purity: Faster reaction times can minimize the formation of byproducts, simplifying purification.[2]

Protocol 1: One-Pot Tandem Synthesis of Polycyclic-Fused Isoxazolo[5,4-b]pyridines in Water

This protocol describes a green and efficient one-pot synthesis of isoxazolo[5,4-b]pyridines via a microwave-assisted multi-component reaction in water, without the need for any additional reagents or catalysts.[6][7]

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Aromatic Aldehyde D Mix Equimolar Amounts in Water A->D B 3-Methylisoxazol-5-amine B->D C Active Methylenic Compound (e.g., Tetronic Acid or 1,3-Indanedione) C->D E Microwave Irradiation (e.g., 120°C, 15 min) D->E One-Pot F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Water and Ethanol G->H I Dry to Obtain Product H->I

Caption: Workflow for the one-pot synthesis of isoxazolo[5,4-b]pyridines.

Reaction Parameters
ParameterValue
Microwave PowerDependent on reactor
Temperature120 °C
Reaction Time15 minutes
SolventWater
Reactant Ratio1:1:1 (Aldehyde:Amine:Active Methylene)
CatalystNone
Detailed Experimental Protocol
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and the active methylenic compound (e.g., tetronic acid or 1,3-indanedione, 1 mmol).

  • Solvent Addition: Add 3 mL of distilled water to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Product Isolation: After the reaction is complete, cool the vial to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with water and then a small amount of cold ethanol. Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Cyclization for Isoxazolo[5,4-b]quinolines

This protocol outlines the efficient and rapid synthesis of isoxazolo[5,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes using microwave irradiation.[4]

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A 2-Chloroquinoline-3-carbaldehyde D Combine Reactants in Ethanol A->D B Hydroxylamine Hydrochloride B->D C Sodium Hydroxide C->D E Microwave Irradiation (100 W, 45 seconds) D->E F Cool Reaction Mixture E->F G Precipitate Product F->G H Filter and Recrystallize G->H cluster_prep Starting Materials cluster_reaction Microwave-Assisted Cyclization cluster_workup Isolation and Purification A Substituted Chalcone C Mix in Ethanolic Sodium Hydroxide A->C B Hydroxylamine Hydrochloride B->C D Microwave Irradiation (210 W, 10-15 min) C->D E Monitor by TLC D->E F Cool and Precipitate E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H

References

Application Notes and Protocols for Isoxazolo[4,5-b]pyridines with Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activities of isoxazolo[4,5-b]pyridine derivatives. This document includes a summary of their activity on various cancer cell lines, detailed protocols for key cytotoxicity and mechanistic assays, and visualizations of a relevant signaling pathway and experimental workflows.

Introduction

Isoxazolo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiproliferative effects.[1] These compounds serve as versatile scaffolds for the development of novel therapeutic agents. This document outlines the available data on their antiproliferative efficacy and provides standardized protocols for their evaluation.

Data Presentation: Antiproliferative Activity of Isoxazolo[4,5-b]pyridine Derivatives

The following table summarizes the reported in vitro antiproliferative and cytotoxic activities of selected isoxazolo[4,5-b]pyridine derivatives and related compounds.

Compound Name/ScaffoldCell Line(s)Activity TypeReported Value
6-Benzoyl-5,7-difenylisoxazolo[4,5-b]pyridine8 tumor cell linesAntiproliferativeActive at 3.9 µg/mL[2]
3-Chloroacetylaminoisoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesCytotoxic (ID50)In the range of 4 µg/mL[3]
3-(2-Bromo-propionylamino)isoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesCytotoxic (ID50)In the range of 4 µg/mL[3]
2-(4-Butylphenyl)oxazolo[4,5-b]pyridineHeLa, WiDR, A549, MCF7CytotoxicNo satisfactory activity
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7Antiproliferative (IC50)152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7Antiproliferative (IC50)161.08 µg/mL

Experimental Protocols

Detailed methodologies for assessing the antiproliferative activity of isoxazolo[4,5-b]pyridine derivatives are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoxazolo[4,5-b]pyridine test compounds

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the isoxazolo[4,5-b]pyridine compounds in culture medium. Add 100 µL of the diluted compounds to the wells. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 72-96 hours.[4]

  • Cell Fixation: Gently remove the culture medium and add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[4]

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.[4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.[4]

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on an orbital shaker. Measure the absorbance at 510 nm using a microplate reader.[4]

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoxazolo[4,5-b]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines of interest

  • Isoxazolo[4,5-b]pyridine test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Hypothetical Signaling Pathway Modulation

Some isoxazole-containing compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival. For instance, an isoxazoloquinone derivative has been reported to trigger the degradation of STAT3, a critical signaling protein in many cancers.[5] The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a potential target for isoxazolo[4,5-b]pyridine derivatives.

STAT3_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Degradation Ubiquitin-Dependent Degradation STAT3->Degradation Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Dimer->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Isoxazolo Isoxazolo[4,5-b]pyridine Derivative Isoxazolo->STAT3 Induces

Caption: Hypothetical mechanism of action via the STAT3 signaling pathway.

General Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiproliferative activity of novel isoxazolo[4,5-b]pyridine compounds.

Experimental_Workflow Start Start: Synthesized Isoxazolo[4,5-b]pyridine Compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Screening Primary Screening: Cytotoxicity Assay (e.g., SRB or MTT) Stock->Screening IC50 Calculate IC50 Value Screening->IC50 Mechanistic Mechanistic Assays (for active compounds) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis Mechanistic->CellCycle Pathway Pathway Analysis (e.g., Western Blot for key signaling proteins) Mechanistic->Pathway Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data Pathway->Data End End: Elucidate Mechanism of Action Data->End

Caption: General workflow for cell-based evaluation of compounds.

References

Application Notes and Protocols for Isoxazolo[4,5-b]pyridin-3-amine in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. The isoxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities. This document provides detailed application notes and protocols relevant to the investigation of isoxazolo[4,5-b]pyridin-3-amine and its derivatives as potential antibacterial agents. While specific data for this compound is limited in publicly available literature, this guide integrates information on the synthesis of the core scaffold, general protocols for antibacterial screening, and data from closely related compounds to provide a comprehensive resource for researchers.

Synthesis of the Isoxazolo[4,5-b]pyridine Core

An efficient method for the synthesis of the isoxazolo[4,5-b]pyridine core has been developed, providing a foundational route for producing a variety of derivatives, including the target compound this compound.[1] The synthesis is based on the intramolecular nucleophilic substitution of a nitro group on a pyridine ring.[1]

General Synthetic Approach:

The synthesis typically starts from readily available 2-chloro-3-nitropyridines.[1] These precursors can be reacted with a compound containing an active methylene group, which, after a series of steps including cyclization, leads to the formation of the isoxazolo[4,5-b]pyridine ring system.[1] Further functional group manipulations would be necessary to introduce the 3-amino group.

Quantitative Antibacterial Activity Data

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Derivatives [2]

Compound IDR-group on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
169c 4-Cl6.2512.512.525
169f 4-NO₂6.2512.52525
169g 2,4-diCl6.2512.512.525

Note: The data presented is for oxazolo[4,5-b]pyridine derivatives, which are structurally similar to the isoxazolo[4,5-b]pyridine core. This data is provided as a reference for the potential antibacterial activity of this class of compounds.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a novel antibacterial compound.[3][4][5]

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay for Antibacterial Screening

This method is suitable for preliminary screening of the antibacterial activity of novel compounds.[6][7][8][9]

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a uniform bacterial lawn.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound:

    • Add a fixed volume of the test compound solution to a designated well.

    • Add a positive control (a known antibiotic) to another well and a solvent control to a third well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, isoxazole-containing compounds have been reported to exert their antibacterial effects through various mechanisms.[10] One potential mechanism for some isoxazole derivatives involves the generation of reactive oxygen species, such as superoxide anions, which can damage bacterial cells.[11] Another possible mode of action for some oxazoline-based compounds is the disruption of the bacterial cell membrane and potential interaction with bacterial DNA.[12][13] Further research is required to determine the specific molecular targets and pathways affected by this compound.

Visualizations

G Experimental Workflow for Antibacterial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria A->D B Prepare Compound Stock Solution C Perform Serial Dilutions (96-well plate) B->C C->D E Incubate at 37°C (18-24 hours) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

G Hypothetical Mechanism of Action for an Isoxazole Derivative cluster_compound Compound Interaction cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect A Isoxazolo[4,5-b]pyridine Derivative B Bacterial Cell Membrane A->B binding C Cytoplasm A->C E Membrane Disruption B->E D Bacterial DNA C->D F DNA Interaction D->F H Bacterial Cell Death E->H G Inhibition of Cell Division F->G G->H

Caption: Hypothetical Antibacterial Mechanism.

References

Application Notes and Protocols for Testing the Biological Activity of Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for testing the biological activity of Isoxazolo[4,5-b]pyridin-3-amine. Given the known anticancer, antiproliferative, and cytotoxic activities of the broader isoxazolo[4,5-b]pyridine class of compounds, this document focuses on assays relevant to these effects. Detailed experimental protocols for cell viability, apoptosis, and enzyme inhibition assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways and workflows.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in assessing the cytotoxic or growth-inhibitory effects of a test compound. The following protocols describe two common colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The insoluble formazan is then solubilized, and the absorbance is measured.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Data Presentation: MTT Assay Results

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.1894.4
10.9576.0
100.5241.6
500.2116.8
1000.108.0

Note: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow of the MTT cell viability assay.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Experimental Protocol: XTT Assay

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[4]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5] The incubation time may need to be optimized based on the cell type.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[5]

Data Presentation: XTT Assay Results

Concentration (µM)Absorbance (450 nm)% Cell Viability
0 (Control)1.10100
0.11.0595.5
10.8880.0
100.4540.9
500.1816.4
1000.098.2

Note: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds. The following assays can determine if this compound induces apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]

Data Presentation: Annexin V/PI Flow Cytometry Results

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95.22.11.51.2
Compound (10 µM)60.525.310.14.1
Compound (50 µM)25.145.822.56.6
Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Data Presentation: Caspase-3/7 Activity

Concentration (µM)Luminescence (RLU)Fold Increase in Caspase Activity
0 (Control)5,2001.0
18,3001.6
1025,6004.9
5078,90015.2
10095,40018.3

Note: Fold Increase = (Luminescence of treated cells / Luminescence of control cells).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[9]

Experimental Protocol: TUNEL Assay

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[10]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[10]

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.

  • Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation: TUNEL Assay Results

TreatmentTotal Nuclei (DAPI)TUNEL-positive Nuclei% Apoptotic Cells
Control50051.0
Compound (10 µM)48012025.0
Compound (50 µM)45029064.4

Note: % Apoptotic Cells = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Enzyme Inhibition Assays

Given that isoxazolo[4,5-b]pyridines have been reported to inhibit cytochrome P450 CYP17 and many anticancer drugs target kinases, protocols for these enzyme inhibition assays are provided.

Cytochrome P450 CYP17 Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the CYP17 enzyme.

Experimental Protocol: CYP17 Inhibition Assay

  • Reaction Mixture: In a microplate, combine human liver microsomes (as a source of CYP17), a specific CYP17 substrate, and various concentrations of this compound.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the substrate using LC-MS/MS.[8]

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of metabolite formation.

Data Presentation: CYP17 Inhibition

Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of the test compound to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

Experimental Protocol: EGFR Kinase Assay

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and various concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., ADP-Glo™ Kinase Assay).[3]

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Data Presentation: EGFR Kinase Inhibition

Concentration (nM)% Inhibition
18.2
1025.6
10052.1
100091.4
1000099.2

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow A Prepare kinase, substrate, and inhibitor dilutions B Add components to a 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and detect signal D->E F Calculate % inhibition and IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Isoxazolo[4,5-b]pyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isoxazolo[4,5-b]pyridin-3-amine.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Recrystallization Troubleshooting

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. This can happen if the compound is significantly impure or if the cooling process is too rapid.

Solutions:

  • Re-dissolve and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to ensure the compound remains in solution as it cools more slowly.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation over crystallization.[1]

  • Solvent System Modification: Consider using a different solvent or a co-solvent system. For a polar compound like this compound, solvents like ethanol, methanol, or mixtures with water or ethyl acetate could be effective.

Question: I have a very low yield after recrystallization. How can I improve it?

Answer: A poor yield can result from several factors, including using too much solvent or premature crystallization.[1]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor.

  • Check the Mother Liquor: After filtration, cool the mother liquor in an ice bath to see if more crystals form. If so, you can recover a second crop of crystals. To check for dissolved product, dip a glass rod into the mother liquor and let the solvent evaporate; a significant solid residue indicates substantial product loss.[1]

  • Optimize Solvent Choice: Select a solvent in which your compound is highly soluble when hot but poorly soluble when cold.

Question: No crystals are forming, even after the solution has cooled. What are the next steps?

Answer: This is often due to the solution being too dilute or supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce Solvent Volume: If crystallization does not occur, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[3]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which may induce crystallization.

Column Chromatography Troubleshooting

Question: My compound is streaking or tailing on the silica gel column. How can I achieve better separation?

Answer: Streaking of basic compounds like aminopyridines on silica gel is a common issue. It is often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[4]

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Common choices include:

    • 0.5-2% triethylamine (Et3N)

    • 0.5-2% ammonia solution (in methanol) This will neutralize the acidic sites on the silica gel and lead to sharper peaks.[4]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase column.[5]

Question: My compound is not moving from the baseline, even with a highly polar solvent system. What can I do?

Answer: this compound is a polar compound and may require a highly polar mobile phase to elute from a normal-phase column.

Solutions:

  • Increase Solvent Polarity: A common solvent system for polar compounds is methanol in dichloromethane or ethyl acetate.[6] You can gradually increase the percentage of methanol. Be cautious, as using more than 10% methanol in the eluent can sometimes lead to the dissolution of the silica gel.[6]

  • Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia can help to move stubborn amines off the baseline.[6]

  • Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) can be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

  • A1: Potential impurities can arise from starting materials or side reactions. If synthesized from a nitropyridine precursor, unreacted starting material or partially reacted intermediates could be present. Side reactions common to isoxazole synthesis, such as the dimerization of nitrile oxide intermediates to form furoxans, might also lead to impurities.[7]

Q2: What is a good starting point for a recrystallization solvent for this compound?

  • A2: Given the polar nature of the molecule due to the amine and pyridine functionalities, good starting solvents to test would be alcohols like ethanol or methanol, or potentially a mixture of ethanol and water.

Q3: What solvent system should I start with for column chromatography of this compound?

  • A3: For a polar compound like this, a good starting point for normal-phase silica gel chromatography would be a gradient of methanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). For example, you could start with 100% EtOAc and gradually increase the polarity by adding methanol. A system of 5% methanol in dichloromethane is often a good starting point for polar compounds.[6] Remember to consider adding a basic modifier like triethylamine.

Quantitative Data Summary

Purification MethodParameterTypical Value/RangeNotes
Recrystallization Recovery Yield50-90%Highly dependent on the purity of the crude material and the choice of solvent.
Purity Achieved>98%Can be very effective at removing small amounts of impurities.
Column Chromatography Adsorbent to Compound Ratio20:1 to 50:1 (w/w)A higher ratio is used for more difficult separations.[5]
Purity Achieved>99%Can achieve very high purity by separating closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give your product an Rf value of approximately 0.2-0.4. Test solvent systems such as ethyl acetate/hexanes, or for this polar compound, methanol/dichloromethane. Add ~1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is common).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to run the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

G cluster_recrystallization Recrystallization Troubleshooting start_recrys Crude Product dissolve Dissolve in Minimum Hot Solvent start_recrys->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Formed? filter_dry Filter and Dry crystals->filter_dry Yes troubleshoot_no_crystals Induce Crystallization (Scratch/Seed) or Reduce Solvent crystals->troubleshoot_no_crystals No oiling_out->crystals No troubleshoot_oil Reheat, Add More Solvent, Cool Slower oiling_out->troubleshoot_oil Yes end_recrys Pure Product filter_dry->end_recrys troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_chromatography Column Chromatography Troubleshooting start_chrom Crude Product tlc TLC Analysis (e.g., 5% MeOH/DCM) start_chrom->tlc good_sep Good Separation (Rf ~0.3)? tlc->good_sep streaking Streaking? good_sep->streaking Yes adjust_polarity Adjust Solvent Polarity good_sep->adjust_polarity No run_column Run Column streaking->run_column No add_base Add Basic Modifier (e.g., 1% Et3N) streaking->add_base Yes end_chrom Pure Product run_column->end_chrom add_base->tlc adjust_polarity->tlc

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Isoxazolo[4,5-b]pyridin-3-amine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.

Issue 1: Compound degradation observed during experimental assays.

  • Question: My experimental results are inconsistent, and I suspect the this compound is degrading in my assay medium. What could be the cause?

  • Answer: The stability of the isoxazole ring, a core component of your compound, can be sensitive to pH and temperature. For instance, studies on other isoxazole-containing compounds, such as leflunomide, have shown that the isoxazole ring can be susceptible to base-catalyzed opening.[1] If your assay medium is basic, this could be a potential cause for degradation. Additionally, elevated temperatures can accelerate this degradation.[1]

Issue 2: Discoloration or change in the physical appearance of the solid compound.

  • Question: I have noticed a change in the color of my solid this compound upon storage. What could be the reason?

  • Answer: Discoloration can be an indicator of compound degradation. The isoxazole ring is known to be sensitive to UV irradiation, which can cause the weak N-O bond to collapse and the molecule to rearrange.[2] Exposure to light during storage could initiate this photochemical degradation. It is also possible that trace amounts of impurities or residual solvents from the synthesis are reacting with the compound over time.

Issue 3: Unexpected peaks appearing in chromatography analysis (e.g., HPLC, LC-MS).

  • Question: I am observing unexpected peaks in my chromatograms when analyzing this compound. Are these impurities from the synthesis or degradation products?

  • Answer: While impurities from the synthesis are possible, the appearance of new peaks over time or under specific experimental conditions strongly suggests degradation. The isoxazole ring can undergo cleavage under certain conditions. For example, in acidic aqueous solutions, other isoxazole derivatives have been shown to degrade into multiple products.[3] It is also known that thermal decomposition of isoxazolines can lead to ring cleavage.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and light.

Q2: How does pH affect the stability of this compound in solution?

A2: Based on the known chemistry of the isoxazole ring, the compound is expected to be more stable in acidic to neutral conditions. Basic conditions may promote the opening of the isoxazole ring.[1] It is advisable to prepare solutions in buffers with a pH below 7.4 and use them fresh.

Q3: Is this compound sensitive to light?

A3: Yes, the isoxazole ring system can be susceptible to photolysis upon exposure to UV light, leading to ring rearrangement.[2] Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers with aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented, general isoxazole chemistry suggests two primary routes of degradation:

  • Photochemical Rearrangement: UV light can induce cleavage of the N-O bond, leading to the formation of an azirine intermediate, which can then rearrange to a more stable oxazole.[2]

  • Hydrolytic Ring Opening: Under basic conditions, the isoxazole ring can undergo nucleophilic attack, leading to ring cleavage and the formation of various open-chain products.[1]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution

pHTemperature (°C)Half-life (t½) (hours)
4.025> 48
7.42524
9.0258
7.43712

Note: This data is illustrative and based on the general behavior of isoxazole-containing compounds.

Experimental Protocols

Protocol 1: Assessment of pH Stability

  • Objective: To determine the stability of this compound at different pH values.

  • Materials:

    • This compound

    • Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

    • Acetonitrile

    • Water (HPLC grade)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solution in each of the pH buffers to a final concentration of 10 µM.

    • Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

    • Calculate the half-life at each pH.

Protocol 2: Photostability Assessment

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Materials:

    • This compound

    • Solvent (e.g., methanol or acetonitrile)

    • Clear and amber vials

    • UV light source (calibrated)

    • HPLC system

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent.

    • Place the solution into both clear and amber vials.

    • Expose the vials to a controlled UV light source for a defined period. Keep a set of amber vials in the dark as a control.

    • At specified time intervals, take samples from each vial.

    • Analyze the samples by HPLC to quantify the amount of remaining parent compound and identify any major degradation products.

Visualizations

degradation_pathway cluster_photochemical Photochemical Degradation cluster_hydrolytic Hydrolytic Degradation (Basic Conditions) This compound This compound Azirine_Intermediate Azirine Intermediate This compound->Azirine_Intermediate UV Light (N-O bond cleavage) Oxazole_Rearrangement_Product Oxazole Rearrangement Product Azirine_Intermediate->Oxazole_Rearrangement_Product Rearrangement Isoxazolo[4,5-b]pyridin-3-amine_2 This compound Ring_Opened_Intermediate Ring-Opened Intermediate Isoxazolo[4,5-b]pyridin-3-amine_2->Ring_Opened_Intermediate OH- (Nucleophilic Attack) Degradation_Products Further Degradation Products Ring_Opened_Intermediate->Degradation_Products Hydrolysis

Caption: Potential degradation pathways for this compound.

experimental_workflow Start Start: Stability Assessment Prepare_Stock Prepare Stock Solution (this compound in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (in different pH buffers) Prepare_Stock->Prepare_Working Incubate Incubate at Constant Temperature Prepare_Working->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Analyze HPLC Analysis Quench->Analyze Calculate End: Calculate Half-life Analyze->Calculate

Caption: Workflow for assessing the pH stability of the compound.

References

"How to avoid byproduct formation in Friedlander condensation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the Friedlander condensation for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Friedlander condensation?

The Friedlander synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as a ketone or ester) to form a quinoline ring system.[1][2] The reaction can be catalyzed by either acids or bases.[1][2]

Q2: What are the most common byproducts in the Friedlander condensation?

The two most common types of byproducts encountered in the Friedlander condensation are:

  • Self-condensation products: These arise from the aldol condensation of the ketone starting material with itself, particularly under basic conditions.[3]

  • Regioisomers: When an unsymmetrical ketone is used as a reactant, two different constitutional isomers of the quinoline product can be formed.[3]

Q3: How can I monitor the progress of my Friedlander condensation reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction mixture is complex, and I suspect self-condensation of my ketone starting material.

  • Question: How can I confirm the presence of a ketone self-condensation byproduct and how can I prevent it?

  • Answer:

    • Confirmation: The self-condensation of a simple ketone like cyclohexanone will produce a characteristic α,β-unsaturated ketone dimer. The formation of this byproduct can be confirmed by analyzing the crude reaction mixture using 1H and 13C NMR spectroscopy. For the self-condensation product of cyclohexanone, you would expect to see characteristic signals for the enone moiety in the 1H NMR spectrum (around 6.0-7.0 ppm) and the 13C NMR spectrum (around 120-150 ppm for the double bond carbons and >190 ppm for the carbonyl carbon).

    • Prevention:

      • Switch to Acid Catalysis: Basic conditions promote the formation of enolates, which leads to self-condensation. Switching to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl2, can significantly reduce this side reaction.[4]

      • Use an Imine Analog: A highly effective method is to pre-react the 2-aminoaryl ketone with a non-enolizable amine to form an imine. This imine can then be reacted with the enolizable ketone in the Friedlander condensation. This strategy prevents the self-condensation of the ketone starting material.[3]

Issue 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers.

  • Question: How can I control the regioselectivity of the Friedlander condensation with an unsymmetrical ketone?

  • Answer:

    • Catalyst Selection: The choice of catalyst can have a significant impact on regioselectivity. For example, using a bulky amine catalyst can favor the reaction at the less sterically hindered α-carbon of the ketone.

    • Reaction Conditions: The reaction temperature and solvent can also influence the regioselectivity. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.

    • Use of a Directing Group: Introducing a temporary directing group on the ketone can force the reaction to occur at a specific α-position.

Data Presentation

The following tables summarize quantitative data on the efficacy of different catalysts and the impact of reaction conditions on regioselectivity.

Table 1: Comparison of Catalysts for the Friedlander Synthesis of Quinolines

2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateAmberlyst-15EthanolReflux592[5]
2-Amino-5-chlorobenzophenoneCyclohexanonePEG-SO3HWater60->90[5]
2-AminobenzaldehydeAcetone[Msim][OOCCCl3]Solvent-free-0.7599[6]
2-AminobenzaldehydeEthyl acetoacetateImBu-SO3HSolvent-free500.592[6]
2-Aminoaryl ketonesα-Methylene ketones[Hbim]BF4Solvent-free1003-693[6]
2-Aminoaryl ketonesCarbonyl compoundsSiO2 nanoparticlesMicrowave100-93[6]
2-Aminoaryl ketonesβ-Keto estersNano-crystalline sulfated zirconiaEthanolReflux-89[7]

Table 2: Regioselectivity in the Friedlander Condensation with an Unsymmetrical Ketone

2-Aminoaryl AldehydeUnsymmetrical KetoneCatalystSolventMajor RegioisomerRatio (Major:Minor)Reference
2-Aminonicotinaldehyde2-ButanonePyrrolidineToluene2,3-Dimethyl-1,8-naphthyridine96:4[8]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedlander Synthesis

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL) in a round-bottom flask, add the α-methylene ketone (1.2 mmol).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for Minimizing Self-Condensation using an Imine Analog (Hypothetical Example)

This protocol is based on the principle of using an imine analog and provides a general guideline. Specific conditions may need to be optimized.

Step A: Synthesis of the Imine Analog

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 2-aminoaryl ketone (1.0 mmol) and a non-enolizable amine (e.g., aniline, 1.1 mmol) in toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step B: Friedlander Condensation with the Imine Analog

  • Dissolve the crude imine from Step A (1.0 mmol) and the enolizable ketone (1.2 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., potassium hydroxide).

  • Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Visualizations

Friedlander_Mechanism cluster_main Friedlander Condensation Pathways cluster_acid Acid Catalysis cluster_base Base Catalysis cluster_side Side Reactions 2-Aminoaryl_Ketone 2-Aminoaryl Ketone Schiff_Base Schiff Base Formation 2-Aminoaryl_Ketone->Schiff_Base Aldol_Condensation Aldol Condensation 2-Aminoaryl_Ketone->Aldol_Condensation alpha-Methylene_Ketone α-Methylene Ketone alpha-Methylene_Ketone->Schiff_Base alpha-Methylene_Ketone->Aldol_Condensation Self_Condensation Self-Condensation (Base-Catalyzed) alpha-Methylene_Ketone->Self_Condensation Intramolecular_Aldol Intramolecular Aldol-type Reaction Schiff_Base->Intramolecular_Aldol Dehydration1 Dehydration Intramolecular_Aldol->Dehydration1 Quinoline Quinoline Product Dehydration1->Quinoline Cyclization Intramolecular Cyclization Aldol_Condensation->Cyclization Dehydration2 Dehydration Cyclization->Dehydration2 Dehydration2->Quinoline Regioisomer_Formation Regioisomer Formation Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Regioisomer_Formation

Caption: Reaction pathways in the Friedlander condensation.

Troubleshooting_Workflow Start Experiment Completed Analysis Analyze Crude Reaction Mixture (TLC, NMR) Start->Analysis Problem_ID Problem Identified? Analysis->Problem_ID Desired_Product Desired Product Obtained Problem_ID->Desired_Product No Complex_Mixture Complex Mixture/ Low Yield Problem_ID->Complex_Mixture Yes Check_Byproducts Check for Common Byproducts Complex_Mixture->Check_Byproducts Self_Condensation Self-Condensation Product Detected? Check_Byproducts->Self_Condensation Regioisomers Mixture of Regioisomers? Self_Condensation->Regioisomers No Use_Acid_Catalyst Switch to Acid Catalysis or Use Imine Analog Self_Condensation->Use_Acid_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Regioisomers->Optimize_Conditions No Change_Catalyst Change Catalyst/ Optimize Conditions Regioisomers->Change_Catalyst Yes Use_Acid_Catalyst->Optimize_Conditions Change_Catalyst->Optimize_Conditions

Caption: Troubleshooting workflow for Friedlander condensation.

References

Technical Support Center: Isoxazolo[4,5-b]pyridin-3-amine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Isoxazolo[4,5-b]pyridin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, the following degradation pathways are likely to occur under forced degradation conditions:

  • Hydrolysis: The isoxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring opening. The amide-like character of the exocyclic amine may also be susceptible to hydrolysis.

  • Oxidation: The pyridine nitrogen is a potential site for oxidation, which would lead to the formation of an N-oxide. The electron-rich nature of the aminopyridine moiety may also be susceptible to oxidative degradation.

  • Photolysis: The weak N-O bond in the isoxazole ring makes it susceptible to photolytic cleavage, potentially leading to ring opening and rearrangement products.[1]

Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are degradation products?

A2: To determine if new peaks are degradation products, a forced degradation study is recommended. By subjecting this compound to stress conditions (acid, base, oxidation, heat, and light), you can intentionally generate degradation products. If the peaks from your stability study match the retention times of the peaks generated during the forced degradation study, it is highly likely they are degradation products. Further characterization using mass spectrometry (LC-MS) is recommended for definitive identification.

Q3: My compound appears to be degrading under basic conditions, but I am having trouble identifying the major degradant. What could be happening?

A3: The Isoxazolo[4,5-b]pyridine ring system may be prone to complex reactions under basic conditions. A known reaction for a similar compound, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone, is a base-promoted Boulton–Katritzky rearrangement.[2] This suggests that the degradation under basic conditions may not be a simple hydrolysis but a more complex rearrangement. Advanced analytical techniques such as NMR spectroscopy may be necessary to elucidate the structure of the resulting product.

Q4: What are the initial steps to develop a stability-indicating analytical method for this compound?

A4: The first step is to perform forced degradation studies to generate potential degradation products. Subsequently, an analytical method, typically reverse-phase HPLC with UV detection, should be developed to separate the parent compound from all generated degradation products. The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying the parent drug and its degradation products.

Troubleshooting Guides

Issue: Poor separation of degradation products from the parent peak in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionModify the organic-to-aqueous ratio of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Incorrect pH of the mobile phaseAdjust the pH of the aqueous portion of the mobile phase. The charge state of the analyte and degradants can significantly impact retention.
Unsuitable column chemistryScreen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the optimal selectivity for your analytes.
Gradient elution not optimizedAdjust the gradient slope and time to improve the resolution between closely eluting peaks.
Issue: No significant degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mildIncrease the concentration of the stressor (e.g., higher molarity of acid/base/oxidizing agent), increase the temperature, or prolong the exposure time.
Compound is highly stable under the tested conditionsConfirm the stability by ensuring the assay value of the parent compound remains unchanged. Consider using more aggressive stress conditions if necessary to probe for potential liabilities, but be mindful that this may not reflect real-world degradation.
Poor solubility in the stress mediumEnsure the compound is fully dissolved in the stress medium. A co-solvent may be necessary, but it should be inert to the stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven for 48 hours.
  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base-stressed samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze by a suitable, validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectrophotometry).
  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject a mixture of the stressed samples to observe the separation of the parent peak and all degradation products.
  • Adjust the gradient slope, mobile phase pH (by changing the additive, e.g., to ammonium acetate), and organic modifier (e.g., methanol) to achieve adequate resolution (Rs > 1.5) between all peaks.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The results of forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradant Peak Area (%)
1N HCl, 60°C, 24hDataDataData
1N NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Heat, 80°C, 48hDataDataData
PhotolyticDataDataData

*Data to be filled in by the researcher based on experimental results.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Product_A Ring-Opened Product (Acidic) Parent->Hydrolysis_Product_A Acidic Conditions Hydrolysis_Product_B Ring-Opened/Rearranged Product (Basic) Parent->Hydrolysis_Product_B Basic Conditions N-Oxide Pyridine N-Oxide Derivative Parent->N-Oxide H₂O₂ Photodegradant Ring-Opened/Rearranged Product Parent->Photodegradant UV/Vis Light Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stress_Testing Stress Sample Generation Base Base Oxidation Oxidation Heat Heat Light Light Start This compound (API or Drug Product) Start->Stress_Testing Method_Development Stability-Indicating Method Development (HPLC/UPLC) Stress_Testing->Method_Development Analysis Analysis of Stressed Samples Method_Development->Analysis Characterization Degradant Characterization (LC-MS, NMR) Analysis->Characterization Validation Method Validation (ICH Guidelines) Characterization->Validation End Degradation Profile Established Validation->End

References

Technical Support Center: Base-Promoted Rearrangement of Isoxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the base-promoted rearrangement of isoxazolo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary base-promoted rearrangement observed for isoxazolo[4,5-b]pyridines?

The most prominently reported base-promoted rearrangement for the isoxazolo[4,5-b]pyridine scaffold is the Boulton-Katritzky rearrangement.[1][2][3] This reaction specifically involves the rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl[1][2][3]triazol-4-yl)pyridines.[1][2][3]

Q2: What is the general mechanism for the Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones?

The reaction proceeds via a base-promoted mechanism. The base deprotonates the N-H of the hydrazone, leading to a nucleophilic attack of the resulting anion on the N-O bond of the isoxazole ring. This is followed by the cleavage of the N-O bond and subsequent ring closure to form the 1,2,3-triazole ring, ultimately yielding the 3-hydroxypyridine product.

Q3: Are there other known base-promoted rearrangements for this heterocyclic system?

Current literature primarily focuses on the Boulton-Katritzky rearrangement of the arylhydrazone derivatives.[1][2][3] Other base-promoted transformations of isoxazolo[4,5-b]pyridines might exist but are not as well-documented for this specific scaffold.

Troubleshooting Guide

This guide addresses common issues encountered during the base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones.

Issue Potential Cause Recommended Solution
No reaction or very low conversion to the rearranged product. Incorrect substrate: The arylhydrazone has strongly electron-withdrawing groups (e.g., 2,4-dinitrophenyl).[1]- Arylhydrazones with electron-donating or weakly electron-withdrawing groups on the aryl ring are more suitable for this rearrangement. - Consider synthesizing derivatives with different arylhydrazones.
Insufficient base strength or quantity: The base may not be strong enough to deprotonate the hydrazone effectively.- Use a suitable base like potassium carbonate (K₂CO₃). - Ensure at least a stoichiometric amount of base is used. An excess may be beneficial in some cases.
Low reaction temperature: The activation energy for the rearrangement may not be reached.- The reaction is typically performed at elevated temperatures, for example, 60 °C in DMF.[1] - If the reaction is sluggish, a moderate increase in temperature may be beneficial, but monitor for decomposition.
Formation of side products. Decomposition of starting material or product: Prolonged reaction times or excessively high temperatures can lead to degradation.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Avoid excessively high temperatures.
Competing side reactions: The specific substrate or reaction conditions may favor alternative reaction pathways.- Carefully purify the starting arylhydrazone to remove any impurities that might interfere with the reaction. - If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in product isolation and purification. Product is highly polar: The presence of the hydroxyl group on the pyridine ring can make the product soluble in polar solvents.- After quenching the reaction with water, acidification might be necessary to protonate the hydroxyl group and facilitate extraction with an organic solvent. - Column chromatography on silica gel is often required for purification. A polar eluent system may be necessary.
Product co-elutes with starting material or impurities: - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

Table 1: Yields of 3-hydroxy-2-(2-aryl[1][2][3]triazol-4-yl)pyridines from the Boulton-Katritzky Rearrangement

EntryR¹ (on Pyridine)R² (on Arylhydrazone)ProductYield (%)
1H4-Me13a92
2H2,4-(NO₂)₂13bNo reaction
3H4-OMe13c95
4MeH13d91
5Me2,4-(NO₂)₂13eNo reaction
6Me4-OMe13f94
7ClH13g90
8Cl2,4-(NO₂)₂13hNo reaction
9Cl4-OMe13i96

Data sourced from Nikol'skiy et al., Beilstein J. Org. Chem. 2024, 20, 1069–1075.[1]

Experimental Protocols

1. Synthesis of Isoxazolo[4,5-b]pyridine-3-carbaldehyde Arylhydrazones (General Procedure)

This protocol is adapted from the work of Nikol'skiy et al.[1]

  • Step 1: To a solution of the appropriate isoxazolo[4,5-b]pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol, add the corresponding arylhydrazine hydrochloride (1.1 equivalents).

  • Step 2: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the reaction mixture.

  • Step 3: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, the arylhydrazone product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. If no precipitate forms, the product can be isolated by extraction after removing the solvent under reduced pressure.

2. Base-Promoted Boulton-Katritzky Rearrangement (General Procedure)

This protocol is adapted from the work of Nikol'skiy et al.[1]

  • Step 1: Dissolve the isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone (1 equivalent) in an appropriate high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Step 2: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 - 2 equivalents), to the solution.

  • Step 3: Heat the reaction mixture to 60 °C and stir for the required time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Step 4: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Step 5: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • Step 6: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 7: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Step 8: Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy-2-(2-aryl[1][2][3]triazol-4-yl)pyridine.

Mandatory Visualizations

troubleshooting_workflow start Start: Base-promoted rearrangement reaction check_reaction Monitor reaction by TLC/LC-MS start->check_reaction no_reaction No reaction or low conversion check_reaction->no_reaction No product formation side_products Side product formation check_reaction->side_products Multiple spots complete_reaction Reaction complete check_reaction->complete_reaction Clean conversion check_substrate Check arylhydrazone substituents. Are there strong EWGs (e.g., 2,4-dinitro)? no_reaction->check_substrate yes_ewg Synthesize new substrate with electron-donating or weak EWGs. check_substrate->yes_ewg Yes no_ewg Check reaction conditions: - Base strength/amount - Temperature check_substrate->no_ewg No optimize_conditions Optimize conditions: - Use stronger base (e.g., K₂CO₃) - Increase temperature moderately no_ewg->optimize_conditions check_purity Check starting material purity. Consider reaction time and temperature. side_products->check_purity purify_start Purify starting material. Optimize reaction time/temperature. check_purity->purify_start workup Proceed to work-up and purification complete_reaction->workup

Caption: Troubleshooting workflow for the base-promoted rearrangement.

reaction_mechanism sub Isoxazolo[4,5-b]pyridine Arylhydrazone anion Hydrazone Anion (Intermediate) sub->anion Deprotonation base Base (e.g., K₂CO₃) rearranged Rearranged Intermediate anion->rearranged Intramolecular Nucleophilic Attack & Ring Opening product 3-Hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridine rearranged->product Ring Closure & Protonation

Caption: Proposed mechanism for the Boulton-Katritzky rearrangement.

References

Validation & Comparative

Unambiguous Structure Confirmation of Isoxazolo[4,5-b]pyridin-3-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for confirming the structure of Isoxazolo[4,5-b]pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocal structure determination, providing a precise three-dimensional map of the atomic arrangement within a molecule. This guide will compare the definitive data obtained from SC-XRD for this compound with alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and emerging methods like 3D Electron Diffraction (3DED).

Performance Comparison of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail of the solid-state structure, other techniques offer valuable insights into the molecule's connectivity, molecular weight, and behavior in solution.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, absolute configuration, crystal packing.High-quality single crystals (typically >50 µm).Low to medium.Unambiguous and definitive structural information.Crystal growth can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.Soluble compound (~1-10 mg), deuterated solvent.High.Provides data on the molecule's structure in solution, which can be more biologically relevant.Does not provide a direct 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Small amount of sample, can be in solution or solid.High.High sensitivity, provides accurate molecular weight information.Does not provide information on atom connectivity or stereochemistry.
3D Electron Diffraction (3DED) / MicroED Precise 3D molecular structure from nanocrystals.Nanocrystalline powder.Medium.Circumvents the need for large single crystals.Newer technique, less widely available.
Crystal Structure Prediction (CSP) & Powder X-ray Diffraction (PXRD) Possible crystal structures, aids in solving structures from powder data.Microcrystalline powder.Low.Useful when single crystals cannot be grown.Computationally intensive, not always conclusive.

Experimental Data for this compound

X-ray Crystallography Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below.

ParameterValue
Chemical FormulaC₆H₅N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.2140(2)
b (Å)6.8527(2)
c (Å)16.3538(5)
β (°)97.335(3)
Volume (ų)579.54(3)
Z4
R-factor (%)3.36

This data provides the exact bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state, confirming the this compound structure.

Spectroscopic Data (Illustrative)
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the amine group. The chemical shifts and coupling patterns would be consistent with the connectivity established by X-ray crystallography.
¹³C NMR Resonances for each of the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, attached to nitrogen/oxygen).
High-Resolution Mass Spectrometry (HRMS) An exact mass measurement corresponding to the elemental formula C₆H₅N₃O (calculated monoisotopic mass: 135.0433 Da).

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction). The chemical shifts, coupling constants, and correlations from 2D spectra are analyzed to determine the connectivity of atoms.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Primary Structure Confirmation cluster_spectroscopy Complementary Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution structure_solution->nmr Confirms Connectivity structure_solution->ms Confirms Molecular Formula

Experimental workflow for structure confirmation.

logical_relationship cluster_alternatives Alternative & Complementary Methods scxrd Single-Crystal X-ray Diffraction nmr NMR Spectroscopy scxrd->nmr Provides 3D structure vs. connectivity in solution ms Mass Spectrometry scxrd->ms Provides 3D structure vs. molecular weight ded 3D Electron Diffraction scxrd->ded Requires larger crystals vs. nanocrystals csp CSP + PXRD scxrd->csp Experimental vs. computational/powder data

Logical comparison of structural analysis methods.

A Comparative Analysis of Isoxazolo[4,5-b]pyridin-3-amine Scaffolds and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the isoxazolo[4,5-b]pyridine scaffold against other significant heterocyclic kinase inhibitors. This document compiles available experimental data to highlight the therapeutic potential and molecular action of these compounds.

The landscape of kinase inhibitor development is dominated by heterocyclic scaffolds due to their ability to form key interactions within the ATP-binding pocket of kinases. While the isoxazolo[4,5-b]pyridin-3-amine core is a recognized pharmacophore with diverse biological activities, publicly available, quantitative data on its specific kinase inhibitory effects are limited.[1][2] This guide leverages data from closely related isomers and other heterocyclic systems to provide a comparative framework.

Performance Comparison of Heterocyclic Kinase Inhibitors

To offer a clear comparison, the following tables summarize the inhibitory activities of various heterocyclic kinase inhibitors against their respective targets. Due to the scarcity of specific kinase inhibition data for the this compound scaffold, data for the isomeric isoxazolo[5,4-b]pyridine is presented as a point of comparison.

Heterocycle ClassCompound ExampleTarget Kinase(s)IC50/KdReference
Isoxazolo[5,4-b]pyridine 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acidPI3K~5 nM[3]
Imidazo[4,5-b]pyridine CCT137690Aurora A15 nM (IC50)
Aurora B25 nM (IC50)
Aurora C19 nM (IC50)
FLT3<0.5 nM (IC50)
Oxazolo[5,4-d]pyrimidine Derivative 10gVEGFR-287 nM (IC50)
Derivative 17aVEGFR-278 nM (IC50)

Key Signaling Pathways in Cancer

The kinases targeted by these inhibitors are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and development.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Inhibitors targeting PI3K, such as the isoxazolo[5,4-b]pyridine derivative, aim to block this pro-survival signaling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3K inhibitors.

FLT3 and Aurora Kinase Signaling in Acute Myeloid Leukemia (AML)

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML and lead to constitutive activation of downstream signaling pathways, promoting leukemia cell proliferation. Aurora kinases are essential for mitosis, and their overexpression is also implicated in cancer. Dual inhibitors, such as imidazo[4,5-b]pyridine derivatives, can offer a powerful therapeutic strategy.

FLT3_Aurora_Pathway cluster_flt3 FLT3 Signaling cluster_aurora Mitotic Regulation FLT3 FLT3-ITD Mutant STAT5 STAT5 FLT3->STAT5 Phosphorylates Prolif_FLT3 Leukemic Cell Proliferation STAT5->Prolif_FLT3 AuroraB Aurora B Kinase Mitosis Mitosis AuroraB->Mitosis Regulates CellDivision Cell Division Mitosis->CellDivision Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Inhibitor->AuroraB

Caption: Dual inhibition of FLT3 and Aurora B kinase pathways in AML.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Oxazolo[5,4-d]pyrimidine derivatives have shown potent inhibition of this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream Initiates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of VEGFR-2 signaling to block angiogenesis.

Experimental Methodologies

The following provides a general framework for a typical in vitro kinase inhibition assay used to generate IC50 values.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibody)

  • Multi-well plates (e.g., 96- or 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of Inhibitor C 3. Add Inhibitor & Controls A->C B 2. Add Kinase, Substrate, & Buffer to Plate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Read Plate & Analyze Data (IC50) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold remains a molecule of interest in medicinal chemistry. While direct, quantitative comparisons to other heterocyclic kinase inhibitors are currently limited by the availability of public data, the potent activity of its close isomers and other related heterocyclic systems, such as imidazo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, underscores the potential of this class of compounds. Further research into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic utility as kinase inhibitors. The experimental protocols and pathway analyses provided herein offer a framework for such future investigations.

References

A Comparative Guide to the Synthesis of Isoxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazolo[4,5-b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, exhibiting a range of biological activities. For researchers and professionals in drug development, the efficient synthesis of these molecules is a critical starting point. This guide provides a comparative overview of three prominent methods for the synthesis of isoxazolo[4,5-b]pyridines: Intramolecular Nucleophilic Substitution of a Nitro Group, the Friedlander Condensation, and the Annulation of a Pyridine Ring via Intramolecular Cyclization of 4-(Propargylamino)isoxazoles.

Method Comparison

The choice of synthetic route to isoxazolo[4,5-b]pyridines often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key quantitative parameters of the three discussed methods.

MethodStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)
Intramolecular Nucleophilic Substitution 2-Chloro-3-nitropyridines, Ethyl 2-cyanoacetateK₂CO₃MeCN, Room TemperatureHigh[1]
Friedlander Condensation 4-Amino-5-benzoylisoxazole-3-carboxamide, Carbonyl compoundsZnCl₂ or In(OTf)₃Conventional heating or Microwave (solvent-free)Good[2][3]
Annulation of Pyridine Ring 4-(Propargylamino)isoxazolesCuClEthyl acetateUp to 86%[4]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Method 1: Intramolecular Nucleophilic Substitution of a Nitro Group

This method provides an efficient route to functionalized isoxazolo[4,5-b]pyridines from readily available 2-chloro-3-nitropyridines. The key step is a base-mediated intramolecular nucleophilic aromatic substitution of the nitro group.[1]

Synthesis of Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylates:

  • A mixture of the appropriate 2-chloro-3-nitro-6-substituted-pyridine (1.0 eq) and ethyl 2-cyanoacetate (1.2 eq) in acetonitrile is prepared.

  • Potassium carbonate (K₂CO₃) (2.0 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylate.

Method 2: Friedlander Condensation

The Friedlander condensation offers a versatile approach to constructing the pyridine ring of the isoxazolo[4,5-b]pyridine system. This method involves the reaction of a 4-amino-5-benzoylisoxazole derivative with a carbonyl compound containing a reactive α-methylene group.[2][3]

Synthesis of 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines:

  • Conventional Heating:

    • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 eq), the appropriate carbonyl compound (1.2 eq), and a catalytic amount of ZnCl₂ or In(OTf)₃ is placed in a round-bottom flask.

    • The mixture is heated in a thermostated oil bath at a specified temperature for a designated time.

    • After cooling, the reaction mixture is treated with an appropriate solvent and purified by recrystallization or column chromatography.

  • Microwave Irradiation (Solvent-Free):

    • 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 eq), the carbonyl compound (1.2 eq), and ZnCl₂ are intimately mixed.

    • The solid mixture is subjected to microwave irradiation at a set power and for a specific duration in a dedicated microwave reactor.

    • The resulting solid is then purified as described for the conventional heating method.

Method 3: Annulation of a Pyridine Ring by Intramolecular Cyclization

This strategy involves the formation of the pyridine ring by cyclization of a suitably functionalized isoxazole precursor. A notable example is the intramolecular cyclization of 4-(propargylamino)isoxazoles.

Synthesis of Isoxazolo[4,5-b]pyridines from 4-(Propargylamino)isoxazoles:

While a direct detailed protocol for the intramolecular cyclization of 4-(propargylamino)isoxazoles to isoxazolo[4,5-b]pyridines was not found in the provided search results, a related efficient one-pot synthesis of isoxazoles from propargylamines has been described and can be adapted.[4] This involves an oxidation followed by a copper-catalyzed intramolecular cyclization.

  • The 4-(propargylamino)isoxazole is dissolved in a suitable solvent such as ethyl acetate.

  • An oxidizing agent is added to convert the secondary amine to an oxime intermediate.

  • A copper(I) chloride (CuCl) catalyst is then introduced to mediate the intramolecular cyclization.

  • The reaction is stirred at an appropriate temperature until completion.

  • Work-up and purification by column chromatography would yield the desired isoxazolo[4,5-b]pyridine.

Visualizing the Synthetic Workflow

To conceptualize the general workflow for selecting and performing the synthesis of isoxazolo[4,5-b]pyridines, the following diagram illustrates the logical progression from starting material selection to final product characterization.

Synthesis_Workflow cluster_start Starting Material Selection cluster_method Synthesis Method cluster_process Reaction & Purification cluster_analysis Product Characterization A 2-Chloro-3-nitropyridines M1 Intramolecular Nucleophilic Substitution A->M1 B 4-Amino-5-benzoylisoxazoles M2 Friedlander Condensation B->M2 C 4-(Propargylamino)isoxazoles M3 Annulation of Pyridine Ring C->M3 P Reaction Setup & Monitoring (TLC, LC-MS) M1->P M2->P M3->P W Work-up & Purification (Chromatography) P->W An Spectroscopic Analysis (NMR, MS, IR) W->An

General workflow for the synthesis and analysis of isoxazolo[4,5-b]pyridines.

This guide provides a foundational comparison of key synthetic methods for isoxazolo[4,5-b]pyridines. The selection of a particular method will be guided by the specific target molecule and the resources available to the researcher. The provided protocols and comparative data aim to facilitate this decision-making process and streamline the synthesis of this important class of heterocyclic compounds.

References

Comparative In Vitro Efficacy of Isoxazolo[4,5-b]pyridin-3-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antiproliferative activity of novel Isoxazolo[4,5-b]pyridin-3-amine derivatives reveals their potential as a promising scaffold in anticancer drug discovery. This guide presents a comparative overview of their in vitro performance, detailing experimental protocols and exploring potential mechanisms of action, to inform researchers and drug development professionals.

Recent studies have highlighted the anticancer potential of the isoxazolopyridine core structure. Among these, derivatives of this compound have been investigated for their cytotoxic and antiproliferative effects against various human cancer cell lines. This report consolidates available in vitro data to facilitate a comparative assessment of their efficacy.

Quantitative Comparison of Antiproliferative Activity

The in vitro antiproliferative activity of this compound derivatives and related compounds has been evaluated in several studies. The following table summarizes the available quantitative data, primarily as IC50 (half-maximal inhibitory concentration) or ID50 (inhibitory dose 50%) values, against a panel of human cancer cell lines. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Compound ID/NameCancer Cell Line(s)IC50 / ID50 (µg/mL)Reference
6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridineEight tumor cell lines3.9[1]
3-chloroacetylaminoisoxazolo[5,4-b]pyridineEight human or mouse tumor cell lines~4[2]
3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridineEight human or mouse tumor cell lines~4[2]

Note: The data presented is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds typically involves standardized in vitro assays. The following is a detailed methodology for the commonly employed MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of isoxazolopyridines has been implicated in the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Inhibition of this pathway can lead to the suppression of tumor growth. It is hypothesized that some this compound derivatives may exert their anticancer effects by targeting one or more components of this pathway.

Below is a diagram illustrating the general workflow for in vitro anticancer screening and a simplified representation of the PI3K/Akt signaling pathway.

G cluster_workflow In Vitro Anticancer Screening Workflow CellCulture 1. Cancer Cell Culture Seeding 2. Cell Seeding in 96-well Plates CellCulture->Seeding Treatment 3. Treatment with this compound Derivatives Seeding->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation MTTAssay 5. MTT Assay Incubation->MTTAssay DataAnalysis 6. Data Analysis (IC50 Determination) MTTAssay->DataAnalysis

In Vitro Anticancer Screening Workflow

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation IsoxazoloDerivative This compound Derivative (Hypothesized) IsoxazoloDerivative->PI3K inhibits?

Hypothesized Inhibition of PI3K/Akt Pathway

Conclusion

The available in vitro data suggests that this compound derivatives represent a promising chemical scaffold for the development of novel anticancer agents. The antiproliferative activity observed in various cancer cell lines warrants further investigation, including more extensive structure-activity relationship (SAR) studies and detailed mechanistic elucidation. Future research should focus on synthesizing and screening a broader range of derivatives to identify lead compounds with improved potency and selectivity. Furthermore, confirming the specific molecular targets and their impact on signaling pathways, such as the PI3K/Akt/mTOR cascade, will be crucial for the rational design of next-generation therapies based on this heterocyclic system.

References

A Comparative Guide: Isoxazolo[4,5-b]pyridin-3-amine vs. Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent heterocyclic scaffolds: Isoxazolo[4,5-b]pyridin-3-amine and Imidazo[4,5-b]pyridine derivatives. Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document aims to provide an objective overview of their performance, supported by available experimental data, to aid researchers in drug discovery and development.

Chemical Structures

Compound ClassGeneral Structure
This compoundthis compound
Imidazo[4,5-b]pyridine DerivativesImidazo[4,5-b]pyridine Derivatives

Biological Activities: A Comparative Overview

Both Isoxazolo[4,5-b]pyridine and Imidazo[4,5-b]pyridine scaffolds are recognized for their broad spectrum of biological activities. Imidazo[4,5-b]pyridine derivatives, being structural analogs of purines, have been extensively studied and have demonstrated potent antiviral, antifungal, antibacterial, and antiproliferative properties.[1][2] Various derivatives have been synthesized and evaluated, showing promising results against a range of therapeutic targets.[1]

Derivatives of isoxazolopyridines, including the isoxazolo[4,5-b]pyridine core, have also been reported to exhibit diverse biological activities, including antibacterial, anticancer, and cytotoxic effects.[3] However, specific experimental data for this compound is limited in the public domain. Much of the available information pertains to the broader class of isoxazolopyridines or isomers like isoxazolo[5,4-b]pyridines.

Quantitative Performance Data

The following tables summarize the available quantitative data for the biological activities of derivatives from both classes. It is important to note that direct comparative studies are scarce, and the presented data is collated from various independent research articles.

Anticancer Activity

Table 1: Anticancer Activity (IC50 values in µM) of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Mechanism of Action (if known)Reference
Tetracyclic Imidazo[4,5-b]pyridines
Regioisomer 6HCT116, MCF-70.3 - 0.9DNA/RNA binding[4]
Regioisomer 7HCT116, MCF-70.3 - 0.9DNA/RNA binding[4]
Regioisomer 9HCT116, MCF-70.3 - 0.9DNA/RNA binding[4]
Amidino-Substituted Imidazo[4,5-b]pyridines
Compound 10SW620 (Colon)0.4Not specified[1]
Compound 14SW620 (Colon)0.7Not specified[1]
Compound 8HeLa, SW620, HepG21.8 - 3.2Not specified[1]
2,3-Diaryl-3H-imidazo[4,5-b]pyridines
Compound 3fK562 (Leukemia)42-57COX-2 Inhibition[5]
Various DerivativesMCF-7 (Breast)44 - 72COX-2 Inhibition[5]
Various DerivativesSaOS2 (Osteosarcoma)52.5 - 71.5COX-2 Inhibition[5]
CDK9 Inhibitors
Compound I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IXMCF-7 (Breast)Significant ActivityCDK9 Inhibition[6]
Compound I, VIIc, VIIe, VIIf, VIII, IXHCT116 (Colon)Significant ActivityCDK9 Inhibition[6]
Various Derivatives-0.63 - 1.32CDK9 Inhibition[6]

Table 2: Anticancer Activity of Isoxazolopyridine Derivatives

Compound/DerivativeCell LineActivityReference
3-chloroacetyl-aminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesID50 < 4 µg/mL[1]
3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesID50 < 4 µg/mL[1]
6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine8 tumor cell linesAntyproliferative at 3.9 µg/mL[7]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)50% inhibition at 152.56 µg/mL[8]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast)50% inhibition at 161.08 µg/mL[8]
Antimicrobial Activity

Table 3: Antibacterial Activity (MIC values) of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 2g, 2h, 4a, 4bE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis4 - 8[9]
Compound 14E. coli32 µM[1]
Compound VIdB. subtilis, S. aureus, E. coli, S. typhiMore effective than other tested derivatives[10]
Compound VIb, VIfGram-negative bacteriaMore effective than other tested derivatives[10]

Table 4: Antimicrobial Activity of Isoxazolopyridine Derivatives

Compound/DerivativeBacterial/Fungal StrainActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideP. aeruginosa, E. coliActive at 125, 250, 500 µg[8]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideP. aeruginosa, E. coliActive at 125, 250, 500 µg[8]

Experimental Protocols

Synthesis of Imidazo[4,5-b]pyridine Derivatives

A general method for the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine involves the reaction of 2,3-diaminopyridine with benzaldehyde in the presence of sodium metabisulfite (Na2S2O5) in dimethyl sulfoxide (DMSO).[1] Further modifications, such as N-alkylation or substitution on the phenyl ring, can be achieved through subsequent reactions. For instance, alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate in DMF.[9]

Synthesis of Isoxazolo[4,5-b]pyridines

An efficient method for the synthesis of the isoxazolo[4,5-b]pyridine core involves the intramolecular nucleophilic substitution of a nitro group from readily available 2-chloro-3-nitropyridines.[11][12] Another common approach is the Friedländer annulation, which involves the condensation of a 4-amino-5-benzoylisoxazole derivative with a compound containing a reactive methylene group.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay for Anticancer Activity A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for Antibacterial Activity A Prepare serial dilutions of test compounds in a 96-well plate B Add a standardized bacterial suspension to each well A->B C Incubate the plate at 37°C for 18-24h B->C D Determine the MIC as the lowest concentration with no visible bacterial growth C->D CDK9_Inhibition_Pathway cluster_pathway CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives A Imidazo[4,5-b]pyridine Derivative B CDK9/Cyclin T1 Complex A->B Inhibits C RNA Polymerase II (RNAPII) B->C Phosphorylates D Transcriptional Elongation C->D Initiates E Synthesis of Anti-apoptotic Proteins (e.g., Mcl-1) D->E Leads to F Apoptosis E->F Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of Isoxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of isoxazolo[4,5-b]pyridines, a class of heterocyclic compounds with demonstrated therapeutic potential. By objectively comparing their performance with alternative scaffolds and presenting supporting experimental data, this document aims to facilitate informed decisions in medicinal chemistry and drug discovery.

Comparative Analysis of Biological Activities

Isoxazolo[4,5-b]pyridines have been investigated for a range of biological activities, most notably as anticancer, antibacterial, and enzyme-inhibiting agents. The following sections provide a comparative overview of their efficacy, supported by quantitative data from various studies.

Anticancer and Antiproliferative Activity

The isoxazolo[4,5-b]pyridine scaffold has shown promise in the development of anticancer agents. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A key observation is the significant impact of substituents on the pyridine and isoxazole rings on the antiproliferative activity.

In a comparative context, imidazo[4,5-b]pyridines, which are structurally similar purine isosteres, have also been extensively studied as kinase inhibitors for cancer therapy.[1] The data presented below allows for a comparison of the potency of isoxazolo[4,5-b]pyridine derivatives with these related heterocyclic systems.

Table 1: Comparative Anticancer Activity of Isoxazolo[4,5-b]pyridine Derivatives and Related Heterocycles

Compound ClassSpecific Compound/DerivativeTarget/Cell LineActivity (IC50/CC50)Reference
Isoxazolo[4,5-b]pyridine 2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2 µM[2]
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7152.56 µg/mL[3]
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF-7161.08 µg/mL[3]
Imidazo[4,5-b]pyridine Derivative IMCF-7Not specified (Significant)[4]
Imidazo[4,5-b]pyridine Derivative IXHCT116Not specified (Remarkable)[4]
Imidazo[4,5-b]pyridine CDK9 InhibitorCDK90.63-1.32 µM[4]
Imidazo[4,5-b]pyridine FLT3/Aurora Kinase Inhibitor (27e)FLT3/Aurora kinasesKd values >94% competition at 1 µM[5]
Oxazolo[5,4-d]pyrimidine Derivative 3gHT2958.44 µM[6]
Antibacterial Activity

Certain derivatives of the isoxazolo[5,4-b]pyridine scaffold have demonstrated notable antibacterial properties, particularly against Gram-negative bacteria. The sulfonamide moiety appears to be a key contributor to this activity. A comparison with other heterocyclic antibacterial agents highlights the specific spectrum of activity for this class of compounds.

Table 2: Comparative Antibacterial Activity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundBacterial StrainActivity (MIC)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa47 µg/mL[7]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa44 µg/mL[7]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coliInhibition zone of 22 mm at 500 µ g/disc [7]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideEscherichia coliInhibition zone of 22 mm at 500 µ g/disc [7]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.

Minimal Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterial strain.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the mechanisms of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

G General Workflow for Anticancer Drug Screening cluster_0 Compound Preparation & Cell Culture cluster_1 Treatment & Incubation cluster_2 Viability Assay cluster_3 Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Cell_Seeding Seed Cancer Cells in 96-well Plates Treatment Treat Cells with Serial Dilutions Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Data_Analysis Calculate IC50 Values Absorbance->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Anticancer drug screening workflow.

G Hypothesized PI3K/Akt Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PIP3->PDK1 Bad Bad Akt->Bad Phosphorylation (Inhibition of Bad) PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis pBad p-Bad (inactive) Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase9->Apoptosis Isoxazolo_Pyridine Isoxazolo[4,5-b]pyridine Derivative Isoxazolo_Pyridine->PI3K Inhibition

PI3K/Akt signaling pathway inhibition.

Structure-Activity Relationship Insights

Based on the available data, several key SAR trends for isoxazolo[4,5-b]pyridines can be deduced:

  • Anticancer Activity: The nature and position of substituents on the aryl ring attached to the isoxazolo[4,5-b]pyridine core significantly influence the cytotoxicity. For instance, the presence of a butylphenyl group at the 2-position of the oxazolo[4,5-b]pyridine resulted in potent inhibition of human topoisomerase IIα.[2] In the related imidazo[4,5-b]pyridine series, the introduction of specific heterocyclic moieties at the R2 position was crucial for achieving dual FLT3 and Aurora kinase inhibition.[5]

  • Antibacterial Activity: The addition of a sulfonamide group to the isoxazolo[5,4-b]pyridine scaffold is critical for its antibacterial properties.[7] Variations in the substituent on the phenylsulfonyl moiety, such as a methyl group, can fine-tune the activity against specific bacterial strains like P. aeruginosa.[7]

References

Comparative Analysis of Isoxazolo[4,5-b]pyridin-3-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the cross-reactivity and selectivity of kinase inhibitors based on privileged heterocyclic scaffolds. While comprehensive cross-reactivity data for Isoxazolo[4,5-b]pyridin-3-amine is not publicly available, this document presents a comparative analysis of structurally related imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine derivatives. This illustrative comparison is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors, highlighting the importance of thorough cross-reactivity profiling in assessing off-target effects and ensuring therapeutic selectivity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The isoxazolopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. However, a critical aspect of drug development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen side effects. Kinase inhibitor selectivity is particularly important given the high degree of conservation in the ATP-binding site across the human kinome.

This guide aims to provide a framework for evaluating the cross-reactivity of small molecule inhibitors. Due to the absence of publicly available kinase screening data for this compound, we present a comparative analysis of two well-characterized compounds from related heterocyclic scaffolds: an imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitor and a thiazolo[5,4-b]pyridine-based c-KIT inhibitor.

Comparative Cross-Reactivity Profiles

To illustrate the importance of selectivity profiling, this section details the cross-reactivity of two distinct kinase inhibitors with related heterocyclic cores.

Imidazo[4,5-b]pyridine-Based Inhibitor: A Dual FLT3/Aurora Kinase Inhibitor

A study on imidazo[4,5-b]pyridine-based kinase inhibitors identified a potent dual inhibitor of FLT3 and Aurora kinases. The selectivity of this compound was assessed against a panel of kinases, revealing several off-target interactions.[1]

Table 1: Selectivity Profile of a Representative Imidazo[4,5-b]pyridine-Based Kinase Inhibitor [1]

Target Kinase% Inhibition at 1 µM
FLT1 99.7%
JAK2 98.7%
RET 98.2%
PDGFRB 96.0%

Data extracted from a TREEspot interaction map for compound 27e as reported in the literature.[1]

Thiazolo[5,4-b]pyridine-Based Inhibitor: A c-KIT Inhibitor

In a study aimed at overcoming imatinib resistance, a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated as c-KIT inhibitors. The most promising compound, designated 6r, underwent kinase panel profiling to assess its selectivity.[2]

Table 2: Selectivity Profile of Thiazolo[5,4-b]pyridine Derivative 6r [2]

Kinase Target% Inhibition at 10 µM
c-KIT >90%
PDGFRα >90%
PDGFRβ >90%
VEGFR2 >90%
FLT3 >90%
RET >90%
CSF1R >90%
DDR1 80-90%
TRKA 70-80%
TRKB 70-80%

Data is illustrative of a representative compound from the study and highlights significant off-target activities.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by on- and off-target kinase inhibition is crucial for predicting biological outcomes. The following diagrams illustrate a generalized kinase signaling cascade and a typical workflow for assessing inhibitor cross-reactivity.

G cluster_pathway Generalized Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor UpstreamKinase Upstream Kinase (e.g., RAF) Adaptor->UpstreamKinase MidstreamKinase Midstream Kinase (e.g., MEK) UpstreamKinase->MidstreamKinase Phosphorylation DownstreamKinase Downstream Kinase (e.g., ERK) MidstreamKinase->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation CellularResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactor->CellularResponse

Caption: Generalized kinase signaling cascade.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow Compound Test Compound (this compound) PrimaryAssay Primary Target Assay (e.g., Aurora Kinase) Compound->PrimaryAssay KinasePanel Broad Kinase Panel Screening (e.g., 400+ kinases) PrimaryAssay->KinasePanel Active compounds HitValidation Hit Validation & IC50 Determination KinasePanel->HitValidation Identified off-targets CellularAssay Cell-Based Off-Target Validation HitValidation->CellularAssay DataAnalysis Data Analysis & Selectivity Profiling CellularAssay->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Workflow for kinase inhibitor cross-reactivity screening.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible cross-reactivity data. Below are methodologies for two widely used kinase activity assays.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring inhibitor binding to the ATP site of a kinase.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol for IC50 Determination:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the kinase tracer at 4x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase/antibody mixture to all wells.

    • Add 10 µL of the 2x tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The light output is proportional to the ADP produced and thus the kinase activity.

General Protocol for Inhibitor Profiling:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence relative to the vehicle control indicates inhibition of the kinase. Plot the luminescence signal against the inhibitor concentration to determine the IC50.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not available in the public domain, the comparative analysis of related heterocyclic kinase inhibitors underscores the critical need for comprehensive selectivity profiling in drug discovery. The imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine examples demonstrate that even with a privileged scaffold, off-target activities are common and can have significant implications for the therapeutic window and side-effect profile of a drug candidate. The experimental protocols provided herein offer a starting point for researchers to conduct their own cross-reactivity studies and contribute to a more thorough understanding of the selectivity of novel chemical entities.

References

"Comparing the efficacy of different catalysts for isoxazolopyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazolopyridines, a critical scaffold in medicinal chemistry and drug development, is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts employed in the synthesis of this important heterocyclic motif, supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance in Isoxazolopyridine Synthesis

The selection of an appropriate catalyst is paramount for achieving high yields, short reaction times, and desired regioselectivity in the synthesis of isoxazolopyridines. This section summarizes the performance of common catalysts based on available experimental data.

Catalyst TypeCatalystSubstratesReaction ConditionsYield (%)Reaction TimeKey Advantages
Lewis Acid ZnCl₂4-Amino-5-benzoylisoxazole-3-carboxamide, carbonyl compoundsConventional heating, oil bathGoodNot specifiedCost-effective, readily available
In(OTf)₃4-Amino-5-benzoylisoxazole-3-carboxamide, carbonyl compoundsConventional heating, oil bathGoodNot specifiedEffective Lewis acid catalyst
ZnCl₂4-Amino-5-benzoylisoxazole-3-carboxamide, carbonyl compoundsMicrowave irradiation, solvent-freeGoodNot specifiedRapid, solvent-free conditions
Silver-Based AgOTf / Phosphoric Acid5-Aminoisoxazoles, β,γ-alkynyl-α-imino estersEthyl acetateModerate to GoodNot specifiedRegioselective synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates[1]
AgOAc / Phosphoric Acid5-Aminoisoxazoles, β,γ-alkynyl-α-imino estersChloroformModerate to GoodNot specifiedRegioselective synthesis of isoxazolo[5,4-b]pyridine-γ-carboxylates[1]
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Carbonyl compounds, amines, trimethylsilyl cyanide (for α-amino nitrile synthesis, a related reaction)Ethanol, room temperatureHighShortOperationally simple, high yield, mild conditions
Acetic AcidAryl glyoxal, 5-aminoisoxazoles, malononitrileUltrasound irradiationHighShortGreen conditions, dual role as solvent and catalyst.[2]

Note: Direct comparative studies providing Turnover Numbers (TON) and Turnover Frequencies (TOF) for isoxazolopyridine synthesis are limited in the currently available literature. The data presented here is compiled from studies focusing on specific catalytic systems. "Good" and "High" yields are reported as described in the source literature but may vary depending on the specific substrates and reaction conditions.

In-Depth Analysis of Catalytic Systems

Lewis Acid Catalysis: The Workhorses of Condensation Reactions

Lewis acids such as zinc chloride (ZnCl₂) and indium triflate (In(OTf)₃) are frequently employed to catalyze the Friedländer annulation, a common strategy for synthesizing isoxazolo[4,5-b]pyridines from 4-aminoisoxazoles and carbonyl compounds. These catalysts function by activating the carbonyl group, thereby facilitating the initial condensation and subsequent cyclization steps.

A comparative study on the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines demonstrated that both ZnCl₂ and In(OTf)₃ are effective catalysts under conventional heating conditions. The use of microwave irradiation in the presence of ZnCl₂ under solvent-free conditions also afforded good yields, highlighting a greener and more rapid synthetic approach.

Silver-Based Catalysis: A Tool for Regiocontrol

Recent research has demonstrated the utility of silver catalysts in the divergent synthesis of isoxazolo[5,4-b]pyridines. By carefully selecting the silver salt and solvent, the regioselectivity of the reaction between 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters can be controlled. Specifically, the combination of silver triflate (AgOTf) and phosphoric acid in ethyl acetate favors the formation of isoxazolo[5,4-b]pyridine-α-carboxylates. In contrast, using silver acetate (AgOAc) and phosphoric acid in chloroform leads to the corresponding γ-carboxylates.[1] This divergent approach offers a powerful tool for accessing different isomers from common starting materials.

Brønsted Acid Catalysis: Simplicity and Efficiency

Brønsted acids like p-toluenesulfonic acid (p-TsOH) and even acetic acid can serve as efficient and cost-effective catalysts for reactions leading to the isoxazolopyridine core. For instance, p-TsOH has been successfully used in one-pot, three-component reactions to synthesize α-amino nitriles, which are versatile intermediates. The advantages of this approach include operational simplicity, high yields, and mild reaction conditions.

Furthermore, a novel ultrasound-assisted, one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile utilizes acetic acid as both a solvent and a catalyst, achieving high yields of isoxazolo[5,4-b]pyridines under environmentally friendly conditions.[2]

Palladium and Copper Catalysis: Emerging Strategies

While detailed comparative studies on palladium and copper catalysts specifically for isoxazolopyridine synthesis are not as prevalent, their application in the synthesis of related nitrogen-containing heterocycles is well-established. These transition metals can catalyze a variety of cross-coupling and amination reactions that can be adapted for the construction of the isoxazolopyridine framework. For instance, palladium-catalyzed C-H activation and amidation reactions are powerful tools for forming the pyridine ring. Similarly, copper-catalyzed reactions are known to facilitate C-N bond formation. The development of highly active palladium catalysts with exceptional turnover numbers (TONs) and turnover frequencies (TOFs) in other cross-coupling reactions suggests their potential for highly efficient isoxazolopyridine synthesis.[3][4]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Synthesis of 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines

Conventional Heating Method:

  • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1 mmol), the respective carbonyl compound (1.1 mmol), and the Lewis acid catalyst (ZnCl₂ or In(OTf)₃, 10 mol%) is placed in a round-bottom flask.

  • The flask is heated in a thermostated oil bath at a specified temperature (e.g., 120-140 °C) for a designated period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure isoxazolo[4,5-b]pyridine derivative.

Microwave-Assisted Method (Solvent-Free):

  • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1 mmol), the carbonyl compound (1.1 mmol), and ZnCl₂ (10 mol%) is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration.

  • After the reaction is complete (monitored by TLC), the vessel is cooled.

  • The solid product is then purified by recrystallization.

General Procedure for Silver-Catalyzed Divergent Synthesis of Isoxazolo[5,4-b]pyridines[1]

For Isoxazolo[5,4-b]pyridine-α-carboxylates:

  • To a solution of 5-aminoisoxazole (0.2 mmol) and β,γ-alkynyl-α-imino ester (0.24 mmol) in ethyl acetate (2 mL) is added AgOTf (10 mol%) and phosphoric acid (20 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired product.

For Isoxazolo[5,4-b]pyridine-γ-carboxylates:

  • To a solution of 5-aminoisoxazole (0.2 mmol) and β,γ-alkynyl-α-imino ester (0.24 mmol) in chloroform (2 mL) is added AgOAc (10 mol%) and phosphoric acid (20 mol%).

  • The reaction mixture is stirred at a specified temperature until completion.

  • The solvent is evaporated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Process

To better understand the role of the catalyst and the overall experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants Starting Materials (e.g., Aminoisoxazole, Carbonyl Compound) Reaction_Vessel Reaction Mixture (Stirring, Heating/Irradiation) Reactants->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Catalyst Catalyst Addition (e.g., Lewis Acid, Ag Salt) Catalyst->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Isoxazolopyridine Analysis->Final_Product

Caption: A general experimental workflow for the catalytic synthesis of isoxazolopyridines.

Catalyst_Selection_Logic cluster_strategies Synthetic Strategies cluster_catalysts Catalyst Types Start Desired Isoxazolopyridine Target Synthesis_Strategy Choose Synthetic Strategy Start->Synthesis_Strategy Friedlander Friedländer Annulation Synthesis_Strategy->Friedlander Divergent Divergent Synthesis Synthesis_Strategy->Divergent Multicomponent Multicomponent Reaction Synthesis_Strategy->Multicomponent Catalyst_Type Select Catalyst Type Lewis_Acid Lewis Acid (ZnCl₂, In(OTf)₃) Catalyst_Type->Lewis_Acid Silver_Based Silver-Based (AgOTf, AgOAc) Catalyst_Type->Silver_Based Bronsted_Acid Brønsted Acid (p-TsOH, Acetic Acid) Catalyst_Type->Bronsted_Acid Transition_Metal Other Transition Metals (Pd, Cu) Catalyst_Type->Transition_Metal Friedlander->Catalyst_Type Divergent->Catalyst_Type Multicomponent->Catalyst_Type Outcome Reaction Outcome (Yield, Selectivity, Time) Lewis_Acid->Outcome Silver_Based->Outcome Bronsted_Acid->Outcome Transition_Metal->Outcome

Caption: Logical flow for selecting a catalyst based on the desired synthetic strategy.

References

Safety Operating Guide

Safe Disposal of Isoxazolo[4,5-b]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling Isoxazolo[4,5-b]pyridin-3-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Core Disposal Principle

The primary directive for the disposal of this compound is to treat it as hazardous waste. According to safety data sheets, the compound and its container must be disposed of through a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Procedural Workflow for Disposal

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation:

  • Properly segregate waste containing this compound from other laboratory waste streams.

  • This includes pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.

3. Waste Container Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS number: 114080-93-2

    • Hazard pictograms as appropriate (refer to the substance's Safety Data Sheet)

    • The words "Hazardous Waste"

4. Secure Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • This area should be well-ventilated and have secondary containment.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste manifest and handover.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_storage_disposal Storage & Disposal start Start: Handling this compound Waste ppe Step 1: Confirm Appropriate PPE is Worn start->ppe Begin Disposal Process segregate Step 2: Segregate Waste ppe->segregate label_waste Step 3: Label Hazardous Waste Container segregate->label_waste store_waste Step 4: Securely Store Labeled Waste label_waste->store_waste contact_ehs Step 5: Arrange for Professional Disposal store_waste->contact_ehs end End: Waste Transferred to Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

At present, specific quantitative data regarding disposal concentrations or detailed waste categorization for this compound is not publicly available. The guiding principle is to manage all concentrations of this compound as hazardous waste.

ParameterGuideline
Waste Classification Hazardous Waste
Disposal Method Licensed Hazardous Waste Disposal Service
In-Lab Treatment Not Recommended
Drain Disposal Strictly Prohibited
Solid Waste Disposal Strictly Prohibited

References

Essential Safety and Operational Guide for Handling Isoxazolo[4,5-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Isoxazolo[4,5-b]pyridin-3-amine (CAS No. 114080-93-2). The following procedures are based on established safety protocols for handling toxic pyridine derivatives and solid chemical compounds in a laboratory setting. Adherence to these guidelines is essential for ensuring a safe research environment.

Hazard Assessment

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

All handling of this compound should be conducted with the assumption that it is hazardous.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this solid compound.

Body Part Personal Protective Equipment Specifications and Usage
Eyes & Face Safety Goggles and Face ShieldChemical splash goggles are mandatory at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of dust generation.
Hands Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if contamination occurs and every two hours during prolonged handling.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn. Ensure cuffs are snug around the inner gloves.
Respiratory Certified Chemical Fume HoodAll handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Feet Closed-Toed ShoesSturdy, closed-toed shoes that cover the entire foot are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation:

  • Designated Area: All work with this compound must be performed in a designated and clearly labeled area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including a calibrated scale, spatulas, weighing paper, reaction vessels, and waste containers, are inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container. Perform this task in a ventilated balance enclosure or within the fume hood to contain any dust.

  • Transfer: Gently transfer the weighed solid to the reaction vessel using a spatula. Avoid any actions that could generate dust.

  • Dissolution (if applicable): If making a solution, add the solvent slowly to the solid in the reaction vessel. Keep the container covered as much as possible during this process.

Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and pipette tips, in the designated hazardous waste container.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield, goggles, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather All Materials in Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Carefully Transfer to Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is essential in the event of an accidental exposure or spill.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove all contaminated clothing while under a safety shower.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: Secure the area to prevent re-entry.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill.

  • Contact EHS: For any significant spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Small Spill Cleanup (if trained and equipped):

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert assess Assess Spill from Safe Distance alert->assess large_spill Large or Unknown Spill assess->large_spill Yes small_spill Small & Controllable Spill assess->small_spill No contact_ehs Contact EHS Immediately large_spill->contact_ehs don_ppe Don Appropriate PPE small_spill->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency procedure for a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Store the waste container separately from incompatible materials such as strong oxidizing agents and acids.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by EHS for final disposal.

  • Disposal Method: The ultimate disposal will likely involve high-temperature incineration at a licensed hazardous waste facility. Never dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isoxazolo[4,5-b]pyridin-3-amine
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